molecular formula C16H18N2O B6159759 2-(4-phenoxyphenyl)piperazine CAS No. 1368901-72-7

2-(4-phenoxyphenyl)piperazine

Cat. No.: B6159759
CAS No.: 1368901-72-7
M. Wt: 254.3
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Description

2-(4-Phenoxyphenyl)piperazine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a piperazine ring linked to a biaryl system consisting of a phenoxyphenyl group. This structure is a key scaffold in the development of pharmacologically active molecules. Piperazine derivatives are extensively studied and have been shown to possess a range of biological activities. For instance, certain derivatives have been patented for their potential as antitumor agents due to their ability to interfere with cell proliferation . The piperazine core is a common motif in compounds that interact with the central nervous system, and structural analogs, such as 1-phenylpiperazine, are known to act as monoamine releasing agents, affecting neurotransmitters like norepinephrine and serotonin . Researchers value this compound as a versatile building block for designing and synthesizing new molecules. It can be used to explore structure-activity relationships, develop receptor probes, or create novel compounds for biological screening. The phenoxyphenyl moiety, similar to structures found in other researched compounds , may contribute to these interactions by influencing the molecule's binding affinity and selectivity. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. While specific toxicological data for 2-(4-Phenoxyphenyl)piperazine may not be fully established, related piperazine compounds can exhibit toxicity and require careful handling .

Properties

CAS No.

1368901-72-7

Molecular Formula

C16H18N2O

Molecular Weight

254.3

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Inferred Properties of 2-(4-phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparse Data Landscape

In the field of medicinal chemistry, the arylpiperazine scaffold is a cornerstone, integral to the development of numerous therapeutics, particularly those targeting the central nervous system (CNS).[1] This guide focuses on a specific, yet sparsely documented member of this class: 2-(4-phenoxyphenyl)piperazine . A thorough review of the scientific literature reveals a significant lack of direct experimental data for this exact molecule. Therefore, this document adopts an expert-driven, deductive approach. By synthesizing data from closely related and extensively studied analogues—such as 2-phenylpiperazine and various N-arylpiperazines—we will construct a robust technical profile. This guide will provide researchers with a comprehensive understanding of its core chemical structure, predicted analytical characteristics, probable synthetic pathways, and likely pharmacological profile, grounding all assertions in established principles and data from analogous compounds.

Section 1: The Arylpiperazine Motif: A Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a "privileged structure" in drug discovery.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics like improved water solubility and oral bioavailability.[1][2] When one of the piperazine nitrogens is attached to an aryl group, the resulting arylpiperazine moiety becomes a potent pharmacophore, known to interact with a multitude of biological targets.

Historically, arylpiperazine derivatives were primarily investigated as serotonergic ligands, leading to drugs active on the CNS.[3] Their utility has since expanded, with derivatives showing promise as anticancer, antimicrobial, and antipsychotic agents.[1][3] The structural rigidity of the scaffold combined with the diverse substitutions possible on both the aryl ring and the second piperazine nitrogen allows for fine-tuning of a molecule's affinity and selectivity for specific receptors.[2]

Structural Context: 1-Aryl vs. 2-Aryl Piperazines

The position of the aryl substitution on the piperazine ring is critical. The majority of research has focused on 1-arylpiperazines (also known as N-arylpiperazines). However, the topic of this guide, 2-(4-phenoxyphenyl)piperazine, belongs to the less common but structurally distinct class of 2-arylpiperazines. This structural difference significantly alters the molecule's three-dimensional shape and potential interactions with biological targets.

structure_comparison cluster_1 1-Arylpiperazine cluster_2 2-Arylpiperazine (Target Class) node_1 Aryl group directly on Nitrogen (N1) node_2 Aryl group on Carbon (C2) node_1->node_2 Positional Isomerism Alters Spatial Geometry

Caption: Logical relationship between 1-aryl and 2-arylpiperazines.

Section 2: Chemical Identity and Physicochemical Properties

While a specific CAS number for 2-(4-phenoxyphenyl)piperazine is not readily found in public databases, its fundamental properties can be defined based on its constituent parts.

  • IUPAC Name: 2-(4-phenoxyphenyl)piperazine

  • Molecular Formula: C₁₆H₁₈N₂O

  • Molecular Weight: 266.33 g/mol

The structure consists of a piperazine ring with a 4-phenoxyphenyl group attached to the carbon at position 2. The phenoxy moiety introduces a significant lipophilic character and potential for π-π stacking interactions, while the piperazine ring provides basicity and hydrogen bonding capabilities.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale and Significance
pKa ~8.5 - 9.5 (for N4-H)The piperazine nitrogens are basic. The N4 nitrogen is a secondary amine, expected to be the more basic of the two. This property is crucial for salt formation and solubility in aqueous media.
LogP 3.0 - 4.0The combination of the lipophilic phenoxyphenyl group and the polar piperazine ring results in a moderately lipophilic compound, likely suitable for CNS penetration.
Appearance Likely a solid at room temperatureHigh molecular weight and potential for intermolecular hydrogen bonding suggest a solid state. Analogues like 2-phenylpiperazine are solids.[4]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DCM, Methanol.The large aromatic portion dominates, reducing aqueous solubility. Basicity allows for salt formation (e.g., hydrochloride salt) to improve water solubility.

Section 3: Strategies for Chemical Synthesis

A specific, validated synthesis for 2-(4-phenoxyphenyl)piperazine is not published. However, established methods for creating 2-arylpiperazines provide a reliable blueprint. A common and effective strategy involves the cyclization of an appropriate diamine precursor.[5]

synthesis_workflow cluster_precursors Key Precursors cluster_reaction Core Reaction cluster_reduction Final Step precursor1 α-halo-(4-phenoxyphenyl)acetic acid ester reaction Condensation & Cyclization precursor1->reaction precursor2 Ethylenediamine precursor2->reaction intermediate 2-keto-3-(4-phenoxyphenyl)piperazine reaction->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction product 2-(4-phenoxyphenyl)piperazine reduction->product

Caption: General synthetic workflow for 2-arylpiperazines.

Experimental Protocol: General Synthesis of 2-Arylpiperazines

This protocol is a generalized procedure based on the synthesis of 2-phenylpiperazine and should be adapted and optimized for the specific target molecule.[5]

Part A: Synthesis of 2-keto-3-(4-phenoxyphenyl)piperazine (Intermediate)

  • Reagents & Setup:

    • α-bromo-(4-phenoxyphenyl)acetic acid ethyl ester (1.0 eq)

    • Ethylenediamine (2.0-3.0 eq)

    • Anhydrous ethanol or a similar high-boiling solvent

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the α-bromo ester in anhydrous ethanol in the round-bottom flask.

    • Slowly add ethylenediamine to the solution at room temperature. The reaction is often exothermic.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization or column chromatography to yield the 2-keto-3-(4-phenoxyphenyl)piperazine intermediate.

Part B: Reduction to 2-(4-phenoxyphenyl)piperazine (Final Product)

  • Reagents & Setup:

    • 2-keto-3-(4-phenoxyphenyl)piperazine (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-4.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and reflux condenser.

  • Procedure:

    • CAUTION: LiAlH₄ is highly reactive with water. All glassware must be oven-dried, and anhydrous solvents must be used.

    • Suspend LiAlH₄ in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.

    • Dissolve the keto-piperazine intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, then 15% aqueous NaOH, then water again (Fieser workup).

    • Filter the resulting solids (aluminum salts) and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to obtain pure 2-(4-phenoxyphenyl)piperazine.

Section 4: Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

    • Aromatic protons from the phenoxyphenyl group, likely appearing as multiplets in the δ 6.8-7.5 ppm range.

    • Piperazine ring protons (CH and CH₂) appearing as a series of complex multiplets between δ 2.5-4.0 ppm.

    • The two N-H protons of the piperazine ring, which may appear as broad singlets and whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring.

    • Aromatic carbons would resonate in the δ 115-160 ppm region.

    • The four piperazine carbons would appear in the upfield region, typically between δ 40-60 ppm.

Table 2: Predicted NMR Chemical Shifts
MoietyPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Phenyl & Phenoxy Rings6.8 - 7.5 (multiplets)115 - 160The specific splitting patterns will depend on the substitution.
Piperazine C2-H~3.5 - 4.0 (multiplet)~55 - 60The carbon (C2) bearing the aryl group will be the most downfield of the piperazine carbons.
Other Piperazine CH₂2.5 - 3.5 (multiplets)~40 - 50Complex overlapping signals are expected due to the non-symmetrical nature of the molecule.
Piperazine N-H1.5 - 3.0 (broad singlet)-Exchangeable proton; may not always be visible or may be very broad.
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight.

  • Technique: Electrospray Ionization (ESI) is a suitable method.

  • Expected Ion: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 267.3.

  • Fragmentation: Key fragmentation patterns for arylpiperazines typically involve the cleavage of the piperazine ring.[8] Expected fragments could arise from the loss of parts of the piperazine ring or cleavage at the C-N bonds.

Infrared (IR) Spectroscopy

IR spectroscopy would confirm the presence of key functional groups.

  • N-H Stretching: A broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the secondary amines in the piperazine ring.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretches appearing in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching: A strong band corresponding to the aryl ether linkage, typically found around 1200-1250 cm⁻¹.

Section 5: Predicted Pharmacological Profile and Biological Significance

The arylpiperazine scaffold is a well-established pharmacophore for CNS targets, particularly G-protein coupled receptors (GPCRs).[3][10]

Primary Biological Targets

Based on extensive structure-activity relationship (SAR) studies of related arylpiperazines, 2-(4-phenoxyphenyl)piperazine is predicted to interact with:

  • Serotonin (5-HT) Receptors: This is the most likely target class. Many arylpiperazines show high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, often acting as agonists, partial agonists, or antagonists.[10][11][12]

  • Dopamine (D) Receptors: Affinity for D₂ and D₃ receptors is also common, contributing to the antipsychotic or neurological effects of many derivatives.[13]

  • Adrenergic (α) Receptors: Some arylpiperazines exhibit significant affinity for α₁-adrenergic receptors.[12]

signaling_pathway cluster_ligand Predicted Ligand Action cluster_receptors Primary CNS Targets cluster_outcomes Potential Therapeutic Applications ligand 2-(4-phenoxyphenyl)piperazine r_5ht1a 5-HT1A Receptor ligand->r_5ht1a r_5ht2a 5-HT2A Receptor ligand->r_5ht2a r_d2 D2 Receptor ligand->r_d2 outcome1 Antidepressant r_5ht1a->outcome1 outcome2 Anxiolytic r_5ht1a->outcome2 outcome3 Antipsychotic r_5ht2a->outcome3 r_d2->outcome3

Caption: Predicted interactions with key CNS receptor targets.

Potential Therapeutic Applications

Given the predicted multi-target receptor profile, this compound could be a valuable lead structure for developing novel therapeutics for:

  • Depression and Anxiety: Modulation of 5-HT₁ₐ receptors is a clinically validated strategy for treating these disorders.[10]

  • Neuropathic Pain: Some arylpiperazine derivatives have demonstrated potent analgesic activities.[14]

  • Psychosis: Antagonism at D₂ and 5-HT₂ₐ receptors is the cornerstone of atypical antipsychotic action.[13]

  • Prostate Cancer: Certain arylpiperazine-based α₁-AR antagonists have shown potential anticancer activities.[3]

Section 6: Conclusion and Future Directives

This guide has constructed a detailed technical profile for 2-(4-phenoxyphenyl)piperazine by leveraging established chemical principles and extensive data from structurally analogous arylpiperazines. While its precise properties remain to be empirically determined, the evidence strongly suggests it is a synthesizable molecule with significant potential as a CNS-active agent.

The logical next steps for any research program interested in this compound would be:

  • De Novo Synthesis: Execute a synthetic route, such as the one outlined in this guide, to produce a pure sample of the compound.

  • Full Analytical Characterization: Confirm the structure and purity using NMR, MS, IR, and elemental analysis.

  • In Vitro Pharmacological Profiling: Screen the compound against a panel of CNS receptors (especially serotonin and dopamine subtypes) to determine its binding affinities and functional activity (agonist/antagonist).

  • In Vivo Evaluation: Based on the in vitro profile, conduct animal studies to assess its efficacy in relevant models of depression, anxiety, or psychosis.

The exploration of such novel chemical matter is essential for the advancement of drug discovery and for uncovering new therapeutic agents to address unmet medical needs.

References

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. (n.d.). PMC. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2011). MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (n.d.). Pharmaceutical Fronts. [Link]

  • Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. (2004). PubMed. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. (n.d.). ACS Publications. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. (n.d.). RSC Publishing. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). PMC. [Link]

  • Method for the preparation of piperazine and its derivatives. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2023). MDPI. [Link]

  • 2-Phenylpiperazine. (n.d.). PubChem. [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PMC. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). PMC. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (2026). ResearchGate. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). ResearchGate. [Link]

  • Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. (2021). ACS Publications. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015). PubMed. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). MDPI. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. [Link]

Sources

2-(4-Phenoxyphenyl)piperazine: Physicochemical Profiling, Regioselective Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, piperazine derivatives serve as ubiquitous, highly tunable pharmacophores. While N-substituted variants like 1-(4-phenoxyphenyl)piperazine are common 1, shifting the bulky hydrophobic substituent to the carbon backbone yields 2-(4-phenoxyphenyl)piperazine . This regiochemical shift preserves the basicity of both secondary amines within the heterocycle, fundamentally altering the molecule's physicochemical properties, salt-forming capabilities, and binding kinetics. This technical guide explores the exact molecular parameters, synthetic methodologies, and downstream pharmacological utility of 2-(4-phenoxyphenyl)piperazine.

Physicochemical & Structural Profiling

The molecular weight and formula of a pharmacophore dictate its pharmacokinetic trajectory, including absorption, distribution, metabolism, and excretion (ADME). 2-(4-phenoxyphenyl)piperazine strictly adheres to Lipinski’s Rule of Five, making it an ideal building block for central nervous system (CNS) and oncology therapeutics.

Unlike its 1-substituted isomer, C2-substitution introduces a chiral center, necessitating enantiomeric consideration during target binding optimization.

Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / Structural Significance
Molecular Formula C₁₆H₁₈N₂ODefines the exact atomic stoichiometry and core scaffold.
Molecular Weight 254.33 g/mol Highly optimal for small-molecule drug design; leaves ample mass budget (<500 g/mol ) for further functionalization.
Monoisotopic Mass 254.1419 DaCritical for high-resolution LC-MS/MS identification and isotopic pattern validation during synthesis.
H-Bond Donors 2 (Piperazine NH)Facilitates robust target binding via hydrogen bonding networks within kinase active sites.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and interaction with polar residues in target proteins.
Topological Polar Surface Area ~33.3 ŲHighly favorable for blood-brain barrier (BBB) permeation, essential for neuro-oncology applications.

Pharmacological Significance & Downstream Applications

The 4-phenoxyphenyl moiety acts as a potent hydrophobic anchor, designed to penetrate deep hydrophobic pockets within target proteins. When coupled with the piperazine ring, it forms the backbone of several advanced kinase inhibitors.

For example, derivatives incorporating the 4-phenoxyphenyl piperazine motif, such as PDGF Receptor Tyrosine Kinase Inhibitor III (PTKI III), exhibit potent ATP-competitive inhibition of the Platelet-Derived Growth Factor Receptor (PDGFR) 2, 3. By competitively binding to the ATP pocket of the tyrosine kinase domain, these compounds prevent receptor auto-phosphorylation. This blockade effectively attenuates downstream Ras/MAPK and PI3K/AKT signaling cascades, thereby limiting aberrant cellular proliferation and tumor angiogenesis 4.

Mechanism PDGF PDGF Ligand PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binds & Activates ATP ATP Binding Pocket PDGFR->ATP Conformational Change Drug 4-Phenoxyphenyl Piperazine Derivative (e.g., PTKI III) Drug->ATP Competitive Inhibition MAPK Ras/MAPK Signaling Cascade ATP->MAPK Auto-phosphorylation Prolif Aberrant Cell Proliferation MAPK->Prolif Gene Transcription

Caption: Mechanism of action for 4-phenoxyphenyl piperazine derivatives as PDGFR kinase inhibitors.

Regioselective Synthetic Workflow

Direct arylation of piperazine overwhelmingly favors N-substitution due to the high nucleophilicity of the secondary amines. To force C2-substitution and synthesize 2-(4-phenoxyphenyl)piperazine, a highly regioselective, two-phase approach is required: cross-coupling of a pyrazine precursor followed by catalytic ring reduction.

Experimental Protocol: Self-Validating Synthesis

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine 2-chloropyrazine (1.0 eq) and 4-phenoxyphenylboronic acid (1.2 eq).

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for inevitable protodeboronation side reactions at elevated temperatures.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in a degassed solvent system of 1,4-dioxane/water (4:1).

    • Causality: The bidentate dppf ligand structurally suppresses unwanted reductive elimination side products. The aqueous base is critical for accelerating the transmetallation step of the catalytic cycle.

  • Reaction & Isolation: Heat the mixture at 90°C for 12 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the intermediate, 2-(4-phenoxyphenyl)pyrazine.

Phase 2: Pyrazine Ring Reduction 4. Hydrogenation Setup: Dissolve the purified 2-(4-phenoxyphenyl)pyrazine in glacial acetic acid and add Adams' catalyst (PtO₂, 10 wt%).

  • Causality: Glacial acetic acid protonates the pyrazine nitrogens, significantly increasing the heteroaromatic ring's susceptibility to catalytic hydrogenation. PtO₂ is selected for its high activity in reducing electron-deficient heterocycles without cleaving the diaryl ether bond.

  • Pressurization: Stir under H₂ gas (50 psi) in a Parr hydrogenator for 24 hours at room temperature.

  • System Validation (LC-MS): Filter an aliquot through Celite to remove the catalyst and analyze via LC-MS.

    • Self-Validation: The protocol is considered successful only when the pyrazine precursor peak disappears and a dominant [M+H]⁺ peak emerges at exactly 255.15 m/z , confirming complete saturation to 2-(4-phenoxyphenyl)piperazine.

  • Purification: Basify the mixture with 1M NaOH to liberate the free base, extract with dichloromethane (DCM), and recrystallize from hot ethanol to yield the pure C₁₆H₁₈N₂O product.

SynthesisWorkflow N1 2-Chloropyrazine + 4-Phenoxyphenylboronic Acid N2 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C N1->N2 Suzuki Coupling N3 2-(4-Phenoxyphenyl)pyrazine (Intermediate) N2->N3 N4 H2 (50 psi), PtO2 Glacial Acetic Acid N3->N4 Catalytic Hydrogenation N5 2-(4-Phenoxyphenyl)piperazine C16H18N2O | MW: 254.33 N4->N5 LC-MS Validation

Caption: Synthetic workflow for 2-(4-phenoxyphenyl)piperazine via Suzuki coupling and hydrogenation.

References

Sources

Technical Guide: Comparative SAR and Synthesis of 2-Substituted vs. N-Substituted Phenoxyphenyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical structural, synthetic, and pharmacological distinctions between 2-substituted arylpiperazines (specifically the ortho-phenoxyphenyl scaffold) and N-substituted piperazines (distal nitrogen modifications).

In medicinal chemistry, particularly within the central nervous system (CNS) domain targeting serotonin (5-HT) receptors and transporters (SERT), this distinction is not merely semantic but functional:

  • 2-Substitution (Aryl Ring): Governs the conformational landscape (atropisomerism/twist) and primary receptor selectivity (e.g., distinguishing 5-HT1A from

    
    -adrenergic receptors).
    
  • N-Substitution (Distal Nitrogen): Modulates intrinsic efficacy (agonist vs. antagonist), metabolic stability (N-dealkylation liability), and physicochemical properties (pKa, BBB permeability).

Part 1: Structural Chemistry & Conformational Analysis

The "Ortho-Effect" in 2-Substituted Phenoxyphenyl Piperazines

The defining feature of 1-(2-phenoxyphenyl)piperazine is the steric clash between the protons on the piperazine ring and the substituent at the ortho (2-) position of the phenyl ring.

  • Mechanism: The 2-phenoxy group forces the phenyl ring to rotate out of coplanarity with the piperazine ring. This creates a "twisted" conformation.

  • Pharmacological Consequence: This twist is essential for selectivity. Planar arylpiperazines often display promiscuous binding, particularly high affinity for

    
    -adrenergic receptors (leading to hypotension side effects). The ortho-substitution forces a conformation that favors 5-HT transporter and 5-HT receptor pockets while clashing with the 
    
    
    
    binding site.
  • Case Study: Vortioxetine . Although a thioether analog, it perfectly illustrates this principle. The ortho-methyl and ortho-sulfur substituents lock the conformation, providing high SERT affinity (

    
     nM) and 5-HT receptor modulation.
    
The Distal Nitrogen (N4) in N-Substituted Piperazines

The distal nitrogen (N4) is the primary basic center (


).
  • Mechanism: In the physiological state, this nitrogen is protonated and forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in Class A GPCRs (e.g., 5-HT receptors).

  • Substitution Effect:

    • N-H (Free base): Often acts as a full or partial agonist (e.g., 1-phenylpiperazine is a non-selective 5-HT agonist).

    • N-Alkyl/Benzyl: Adding bulk here can switch efficacy from agonism to antagonism by preventing the receptor from adopting the active conformation (G-protein coupling). It also significantly alters lipophilicity (LogP) and Blood-Brain Barrier (BBB) penetration.

Part 2: Synthetic Methodologies

The synthetic disconnection for these two classes differs fundamentally. The 2-substituted scaffold requires C-N bond formation on an aromatic system, while N-substitution typically involves standard amine alkylation.

Protocol A: Synthesis of the Core 2-Phenoxyphenyl Scaffold (Buchwald-Hartwig)

Target: Construction of the hindered N1-Aryl bond. Nucleophilic aromatic substitution (


) is often insufficient due to the electron-rich nature of the phenoxy-substituted ring; Palladium-catalyzed coupling is the industry standard.

Reagents:

  • Substrate: 1-bromo-2-phenoxybenzene

  • Amine: Piperazine (excess to prevent bis-arylation)

  • Catalyst:

    
     or 
    
    
    
  • Ligand: BINAP or Xantphos (bidentate ligands are crucial to prevent

    
    -hydride elimination and stabilize the Pd center)
    
  • Base:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 1-bromo-2-phenoxybenzene (1.0 eq), Piperazine (3.0 eq),

    
     (1.4 eq), and BINAP (0.05 eq). Purge with Argon.
    
  • Catalyst Addition: Add

    
     (0.02 eq) and anhydrous Toluene (
    
    
    
    ).
  • Heating: Heat to 100°C for 12-18 hours. Monitoring by LC-MS is critical to observe the consumption of the aryl bromide.

  • Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: The excess piperazine renders the product polar. Acid/base extraction is efficient here: Extract product into 1N HCl, wash organic layer (removes non-basic impurities), then basify aqueous layer with NaOH and extract back into DCM.

Protocol B: N-Substitution (Distal Functionalization)

Target: Modification of N4.

Method: Reductive Amination (Preferred over direct alkylation to avoid over-alkylation).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1-(2-phenoxyphenyl)piperazine (1.0 eq) and the desired Aldehyde (1.1 eq) in DCE (Dichloroethane).

  • Reduction: Add

    
     (1.5 eq). The use of triacetoxyborohydride allows for a one-pot procedure as it reduces the imine faster than the aldehyde.
    
  • Quench: Stir at RT for 4 hours. Quench with saturated

    
    .
    

Part 3: Pharmacological & Metabolic Comparison (SAR)

The following table summarizes the functional divergence between modifying the core ring vs. the distal nitrogen.

Feature2-Substituted (Aryl)N-Substituted (Piperazine N4)
Primary Role Selectivity & Conformation. Forces "twist" to avoid

-adrenergic binding.
Efficacy & PK. Determines Agonist/Antagonist switch and metabolic half-life.
5-HT1A Affinity Ortho-alkoxy/phenoxy groups generally increase affinity by mimicking the indole core of serotonin.Bulky N-substituents (e.g., N-benzyl) often decrease intrinsic efficacy (Agonist

Antagonist).
Metabolic Liability Stable to hydrolysis. Susceptible to ring hydroxylation (minor).High Liability. Susceptible to N-dealkylation by CYP3A4, reverting to the parent arylpiperazine.[1]
hERG Toxicity Neutral impact (unless the substituent is highly lipophilic).Basic N-substituents with lipophilic linkers are a major risk factor for hERG channel blockage (QT prolongation).

Part 4: Visualization of Pathways & Logic

Diagram 1: Synthetic Divergence

This diagram illustrates the parallel workflows required to access these two distinct chemical spaces.

SynthesisPathways cluster_0 Step 1: Scaffold Construction cluster_1 Step 2: Lead Optimization Start Starting Material: 1-bromo-2-phenoxybenzene Buchwald Buchwald-Hartwig Coupling (Pd2(dba)3, BINAP, NaOtBu) Start->Buchwald + Piperazine (excess) CoreProduct Core Scaffold: 1-(2-phenoxyphenyl)piperazine Buchwald->CoreProduct C-N Bond Formation RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) CoreProduct->RedAm Distal N-Functionalization FinalDrug N-Substituted Product: 1-alkyl-4-(2-phenoxyphenyl)piperazine RedAm->FinalDrug N-Alkylation

Caption: Synthetic workflow distinguishing the Palladium-catalyzed construction of the core scaffold from the subsequent distal nitrogen functionalization.

Diagram 2: SAR Decision Tree

This logic tree guides the medicinal chemist on which substitution pattern to modify based on the observed pharmacological deficit.

SAR_Logic Problem Observed Liability / Deficit Sel_Issue Poor Selectivity (High Alpha-1 Affinity) Problem->Sel_Issue Met_Issue High Clearance (Short Half-life) Problem->Met_Issue Eff_Issue Wrong Efficacy (Need Antagonist) Problem->Eff_Issue Sol_2Sub Modify 2-Position (Aryl) Increase Steric Bulk (Ortho-Phenoxy) Sel_Issue->Sol_2Sub Force Torsion/Twist Sol_NSub Modify N-Position (Distal) Block Metabolic Soft Spot Met_Issue->Sol_NSub Fluorination or Cyclization of N-group Sol_Linker Modify N-Linker Add Bulky Lipophilic Group Eff_Issue->Sol_Linker Disrupt Receptor Activation

Caption: SAR decision matrix for optimizing phenoxyphenyl piperazines. 2-position modifications drive selectivity; N-position modifications drive PK and efficacy.

References

  • Bang-Andersen, B., et al. (2011).[2] Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder.[2] Journal of Medicinal Chemistry. [Link]

  • Ladefoged, L. K., et al. (2018). Modeling and Mutational Analysis of the Binding Mode for the Multimodal Antidepressant Drug Vortioxetine to the Human 5-HT3A Receptor.[2] Molecular Pharmacology. [Link][2]

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives Acting as Mixed 5-HT1A/5-HT3 Ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kuethe, J. T., et al. (2008). A Concise Synthesis of the Potent 5-HT1D Antagonist 1-(2-Phenoxyphenyl)piperazine. The Journal of Organic Chemistry. [Link]

  • Caccia, S. (2007). N-Dealkylation of Arylpiperazines: Disposition and Metabolism. Current Drug Metabolism. [Link]

Sources

The Phenoxyphenyl-Piperazine Scaffold: A Technical Guide to Privileged Architectures in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyphenyl-piperazine moiety represents a high-value "privileged scaffold" in modern medicinal chemistry, capable of serving as a core pharmacophore across diverse therapeutic areas including oncology (kinase inhibitors), CNS disorders (GPCR modulators), and infectious diseases.

While the 1-(4-phenoxyphenyl)piperazine (N-substituted) isomer is the historically dominant form found in approved drugs, the 2-(4-phenoxyphenyl)piperazine (C-substituted) isomer is emerging as a critical "Next-Generation" scaffold. This C-substituted variant offers a solution to the "flatland" problem by introducing a chiral center directly on the piperazine ring, enabling precise vector control of substituents and improved physicochemical properties (Fsp3).

This guide provides a comprehensive technical analysis of both architectures, with a specific focus on synthetic accessibility, structural biology, and medicinal chemistry applications.

Part 1: Structural Architecture & Pharmacophore Analysis

The "Privileged" Nature of the Scaffold

The phenoxyphenyl-piperazine motif combines three distinct pharmacophoric elements:

  • The Piperazine Core: A semi-rigid, saturated heterocycle that provides solubility (pKa ~9.8) and defined exit vectors.

  • The Phenoxy Group: A lipophilic, bulky moiety that occupies deep hydrophobic pockets (e.g., the selectivity pocket of kinases).

  • The Ether Linker: Provides rotational freedom, allowing the distal phenyl ring to adopt an orthogonal conformation relative to the proximal ring (T-shaped pi-stacking).

Regioisomer Comparison: N-Sub vs. C-Sub

The distinction between the N-substituted (Type A) and C-substituted (Type B) scaffolds is critical for library design.

FeatureType A: 1-(4-phenoxyphenyl)piperazine Type B: 2-(4-phenoxyphenyl)piperazine
Substitution Site Nitrogen (N1)Carbon (C2)
Chirality Achiral (unless substituted elsewhere)Chiral (Enantiopure synthesis required)
Conformation Chair (Rapid ring inversion)Chair (Substituent prefers equatorial)
Vector Geometry Linear/Planar extensionOrthogonal/3D extension
Primary Use Linker, Solubility enhancerCore Scaffold, Conformational lock
Synthetic Difficulty Low (Buchwald/SnAr)High (Asymmetric synthesis)
Visualization of Scaffold Logic

The following diagram illustrates the structural evolution and signaling logic of these scaffolds.

ScaffoldLogic Base Piperazine Core TypeA Type A: 1-(4-phenoxyphenyl) (N-Substituted) Classic Scaffold Base->TypeA N-Arylation TypeB Type B: 2-(4-phenoxyphenyl) (C-Substituted) Chiral/3D Scaffold Base->TypeB C-H Activation or De Novo Synth Target1 GPCRs (D2/5-HT) (Linear Binding Mode) TypeA->Target1 Prop2 Flexible Linker Rapid Synthesis TypeA->Prop2 Target2 Kinases (Allosteric) (Hydrophobic Pocket) TypeB->Target2 Prop1 High Fsp3 Defined Chirality TypeB->Prop1 Prop1->Target2 Shape Match Prop2->Target1 Induced Fit

Caption: Structural divergence of phenoxyphenyl-piperazine scaffolds and their downstream therapeutic applications.

Part 2: Synthetic Protocols

Protocol A: Synthesis of 1-(4-phenoxyphenyl)piperazine (N-Sub)

Target: Rapid generation of the classic scaffold for linker applications.

Method: Palladium-Catalyzed Buchwald-Hartwig Amination. Rationale: Direct nucleophilic substitution (SnAr) is difficult on unactivated phenoxyphenyl rings; Pd-catalysis ensures high yield.

Step-by-Step Workflow:

  • Reagents:

    • 4-Bromodiphenyl ether (1.0 equiv)

    • Piperazine (3.0 equiv, excess to prevent bis-arylation)

    • Pd2(dba)3 (1 mol%)

    • BINAP (2 mol%)

    • NaOtBu (1.4 equiv)

    • Toluene (0.2 M)

  • Procedure:

    • Charge an oven-dried flask with Pd2(dba)3, BINAP, and NaOtBu under Argon.

    • Add Toluene, 4-Bromodiphenyl ether, and Piperazine.

    • Heat to 100°C for 12 hours.

    • Cool to RT, filter through Celite, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1).

  • Validation:

    • 1H NMR (400 MHz, CDCl3): δ 6.9-7.3 (m, 9H, Ar-H), 3.1 (t, 4H, N-CH2), 3.0 (t, 4H, N-CH2).

    • Self-Check: Absence of bis-arylated byproduct (M+ mass peak check).

Protocol B: Asymmetric Synthesis of 2-(4-phenoxyphenyl)piperazine (C-Sub)

Target: Enantiopure scaffold for 3D-library construction.

Method: Reduction of Diketopiperazine derived from Amino Acids. Rationale: Direct arylation of piperazine at C2 is low-yielding.[1][2] Starting from the chiral amino acid guarantees stereochemistry.

Step-by-Step Workflow:

  • Precursor Synthesis (Strecker Synthesis or Commercial):

    • Start with (S)-4-phenoxyphenylglycine .

  • Cyclization (Diketopiperazine Formation):

    • React (S)-4-phenoxyphenylglycine methyl ester with N-Boc-glycine (EDC/HOBt coupling).

    • Deprotect Boc (TFA/DCM).

    • Induce cyclization (reflux in sec-butanol with acetic acid) to form the 3-(4-phenoxyphenyl)piperazine-2,5-dione .

  • Reduction:

    • Reagents: LiAlH4 (4.0 equiv), THF (anhydrous).

    • Procedure: Add the dione slowly to a suspension of LiAlH4 in THF at 0°C. Reflux for 16 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Validation:

    • Chiral HPLC: Verify ee% > 98%.

    • 1H NMR: Diagnostic doublet-of-doublets for the C2 proton at ~3.6 ppm.

Part 3: Medicinal Chemistry Applications & Case Studies

Kinase Inhibition (The "Gatekeeper" Strategy)

The phenoxyphenyl group is a privileged motif for Type II kinase inhibitors.

  • Mechanism: The piperazine NH forms a hydrogen bond with the hinge region (or a water molecule), while the phenoxyphenyl group extends into the hydrophobic back-pocket (selectivity pocket), often displacing the "Gatekeeper" residue.

  • Example: Ibrutinib (related scaffold) utilizes a phenoxyphenyl group to occupy the hydrophobic pocket of BTK. Using a 2-(4-phenoxyphenyl)piperazine scaffold allows for a rigidified analog where the vector of the warhead (e.g., acrylamide) can be fixed relative to the hydrophobic anchor.

GPCR Modulators (Dopamine/Serotonin)

N-aryl piperazines are the "backbone" of atypical antipsychotics (e.g., Aripiprazole).

  • Innovation: Replacing the standard dichlorophenyl group with a 2-(4-phenoxyphenyl) moiety introduces a "dual-pharmacophore" approach. The bulky phenoxy group can interact with secondary binding pockets in the GPCR transmembrane bundle, potentially altering functional selectivity (G-protein vs. Beta-arrestin bias).

Quantitative Data: Physicochemical Profile
PropertyValue (Calc.)Impact on Drug Design
cLogP 2.8 - 3.2Ideal for CNS penetration (BBB permeable).
TPSA ~15 ŲHigh membrane permeability.
pKa (N4) 8.5 - 9.2Basic enough for lysosomal trapping; good solubility as HCl salt.
Fsp3 0.40 (C-Sub)Improved solubility and metabolic stability compared to fully aromatic analogs.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct scaffold variant based on the biological target.

Workflow Start Target Identification Decision Is the binding pocket Linear or Spherical? Start->Decision Linear Linear/Narrow Channel (e.g., GPCR Transmembrane) Decision->Linear Linear Spherical Spherical/Hydrophobic Pocket (e.g., Kinase Back-Pocket) Decision->Spherical Spherical RouteA Select N-Substituted Scaffold (1-(4-phenoxyphenyl)piperazine) Linear->RouteA RouteB Select C-Substituted Scaffold (2-(4-phenoxyphenyl)piperazine) Spherical->RouteB OptA Optimize Linker Length RouteA->OptA OptB Optimize Stereochemistry (R vs S) RouteB->OptB

Caption: Decision matrix for scaffold selection based on target binding site topology.

References

  • The piperazine scaffold for novel drug discovery efforts. Source: Expert Opinion on Drug Discovery (2016). URL:[Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Source: Organic Letters (2023). URL:[Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Source: Molecules (2022). URL:[Link]

  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Source: Journal of Combinatorial Chemistry (2001). URL:[Link]

  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds. Source: Chemistry & Biodiversity (2020). URL:[Link]

Sources

The Multi-Target Therapeutic Potential of 2-(4-Phenoxyphenyl)piperazine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I have consistently observed that the 2-(4-phenoxyphenyl)piperazine moiety represents a highly privileged structural scaffold. The strategic hybridization of a rigid, basic piperazine ring with a bulky, lipophilic 4-phenoxyphenyl group creates a dynamic structural vector capable of interrogating deep hydrophobic pockets across diverse protein targets.

The rationale behind this scaffold is twofold:

  • The Piperazine Core: Modulates the physicochemical properties of the molecule. Its secondary or tertiary amines tune the

    
    , ensuring optimal aqueous solubility and oral bioavailability, while serving as a rigid spacer and critical hydrogen-bond donor/acceptor.
    
  • The 4-Phenoxyphenyl Moiety: Introduces significant lipophilicity (enhancing

    
    ) and rotational flexibility. The ether linkage allows the terminal phenyl rings to adopt orthogonal conformations, maximizing 
    
    
    
    stacking and van der Waals interactions within target active sites, thereby driving prolonged target residence time.

This whitepaper elucidates the therapeutic potential of these derivatives, focusing on their proven efficacy in overcoming acquired resistance in oncology and targeting critical metabolic kinases in infectious diseases.

Oncology: Overcoming Acquired Resistance via Purine Analogues

Acquired resistance to standard nucleoside analogues (e.g., Fludarabine, 5-Fluorouracil) remains a critical bottleneck in clinical oncology. Resistance is often mediated by the upregulation of efflux pumps or mutations in nucleotide salvage enzymes.

Recent structural optimization efforts have leveraged the 4-phenoxyphenyl piperazine scaffold to synthesize novel 6,8,9-trisubstituted purine analogues . Specifically, 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives have demonstrated profound cytotoxicity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. The inclusion of the bulky 4-phenoxyphenyl group at the C-8 position alters the binding kinetics within the target enzymes (such as ribonucleotide reductase), effectively bypassing established metabolic degradation pathways and inducing rapid apoptosis.

Table 1: Cytotoxicity Profile of 6,8,9-Trisubstituted Purine Analogues
Compound / DrugHuh7 (Liver)HCT116 (Colon)MCF7 (Breast)Mechanistic Note
Compound 5 Superior to 5-FUActiveActiveOvercomes acquired resistance via C-8 phenyl substitution.
Compound 6 Superior to 5-FUActiveActiveEnhanced cellular uptake due to lipophilic N9-cyclopentyl mimic.
5-Fluorouracil ReferenceReferenceReferenceStandard pyrimidine analogue control.
Fludarabine ReferenceReferenceReferenceStandard purine analogue control.

Infectious Diseases: Targeting Parasitic Kinases and Replication

Beyond oncology, this scaffold exhibits exceptional antiparasitic activity, exploiting the unique metabolic dependencies of protozoan parasites.

In the treatment of Human African Trypanosomiasis (HAT) , the derivative 1-[5-(4-phenoxyphenyl-2H-pyrazol-3-yl]piperazine has been identified via chemical proteomics as a potent, low-micromolar inhibitor of Trypanosoma brucei Adenosine Kinase (AK) . The piperazine ring is essential for target affinity; replacing it with less basic or less rigid moieties drastically reduces binding to the AK active site, preventing the depletion of parasitic ATP.

Similarly, hybridizing 2-(piperazin-1-yl)quinazolin-4(3H)-ones with 2-bromo-N-(4-phenoxyphenyl)acetamide yields robust inhibitors of Toxoplasma gondii replication, significantly reducing the parasitic burden in vitro.

Table 2: Antiparasitic Efficacy of Piperazine-Hybridized Derivatives
PathogenScaffold HybridKey PharmacophoreTarget / MechanismIC50 Range
Toxoplasma gondiiQuinazolin-4(3H)-one2-bromo-N-(4-phenoxyphenyl)acetamideReplication Inhibition5.94 – 102.2 µM
Trypanosoma bruceiPyrazole1-[5-(4-phenoxyphenyl-2H-pyrazol-3-yl]piperazineAdenosine Kinase (AK)1.1 µM

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems designed to minimize false positives and maximize synthetic yield.

Protocol A: Synthesis of 6,8,9-Trisubstituted Purine Analogues
  • Step 1: Selective Reduction. React 4,6-dichloro-5-nitropyrimidine with

    
     in an anhydrous medium.
    
    • Causality:

      
       is explicitly chosen over catalytic hydrogenation (e.g., 
      
      
      
      ) to selectively reduce the nitro group to an amine without triggering the premature dehalogenation of the reactive chloro groups at positions 4 and 6, which are essential for downstream nucleophilic substitutions.
  • Step 2: Nucleophilic Aromatic Substitution. Treat the resulting amine with cyclopentylamine and

    
    .
    
    • Causality: Cyclopentylamine introduces a lipophilic moiety at the N9 equivalent position, mimicking the ribose sugar of natural nucleosides to hijack cellular uptake transporters.

  • Step 3: Acid-Catalyzed Ring Closure. React the intermediate with 4-phenoxybenzaldehyde in the presence of p-TSA at 80°C in DMF.

    • Causality: p-TSA acts as a mild acid catalyst to facilitate Schiff base formation followed by rapid cyclization into the purine core. This step securely installs the critical 4-phenoxyphenyl group required for deep-pocket target binding.

  • Step 4: Final Substitution. Perform nucleophilic aromatic substitution with substituted piperazines.

    • Causality: This final step displaces the remaining chloride, installing the basic piperazine linker required for hydrogen bonding and optimal pharmacokinetic distribution.

Protocol B: Chemical Proteomics for Target Identification (T. brucei AK)
  • Step 1: Affinity Matrix Preparation. Couple 1-[5-(4-phenoxyphenyl-2H-pyrazol-3-yl]piperazine to epoxy-activated agarose via a 12-atom spacer.

    • Causality: The secondary amine of the piperazine ring provides an ideal, highly reactive nucleophile for epoxide ring-opening. This specific attachment orientation ensures that the bulky 4-phenoxyphenyl pharmacophore remains solvent-exposed and sterically unhindered for target capture.

  • Step 2: Lysate Incubation and Stringent Washing. Incubate the affinity matrix with T. b. rhodesiense lysate, followed by high-salt buffer washes.

    • Causality: High-salt washes disrupt weak electrostatic interactions, effectively eliminating low-affinity, off-target background proteins while preserving the robust hydrophobic and hydrogen-bond interactions of the specific target.

  • Step 3: Competitive Elution. Elute bound proteins using an excess of the free piperazine compound.

    • Causality: Rather than using a non-specific pH shift or boiling the beads in SDS, eluting with the free compound ensures that only proteins specifically interacting with the pharmacophore (i.e., Adenosine Kinase) are released, yielding a highly pure sample for mass spectrometry.

Systems Biology & Pathway Visualizations

SynthesisWorkflow A 1. Starting Material 4,6-Dichloro-5-nitropyrimidine B 2. Selective Reduction (SnCl2, Anhydrous) A->B Preserves reactive chlorides C 3. Nucleophilic Substitution (Cyclopentylamine, NEt3) B->C Installs lipophilic N9-mimic D 4. Ring Closure (4-phenoxybenzaldehyde, p-TSA, 80°C) C->D Installs 4-phenoxyphenyl moiety E 5. Final Substitution (Substituted Piperazines) D->E Adds basic piperazine linker F 6. 6,8,9-Trisubstituted Purine Analogues (Compounds 5-11) E->F Yields multi-target agents

Synthesis workflow of 6,8,9-trisubstituted purine analogues with mechanistic causality.

MoA Compound 1-[5-(4-phenoxyphenyl-2H-pyrazol-3-yl]piperazine Matrix Epoxy-Activated Agarose (Affinity Matrix) Compound->Matrix Piperazine N-alkylation Target T. b. rhodesiense Adenosine Kinase (AK) Matrix->Target Lysate Incubation & Specific Binding Pathway Purine Salvage Pathway Inhibition Target->Pathway Kinase Blockade Outcome Parasitic ATP Depletion & Cell Death Pathway->Outcome Metabolic Collapse

Mechanism of action and target identification workflow for antitrypanosomal piperazine derivatives.

References

  • Polat, M. F., Şahin, İ. D., Atalay, R., & Tunçbilek, M. (2024). "Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells." Turkish Journal of Chemistry, 48(1), 108-115.[Link]

  • Ren, H., Wang, L., Bennett, M., Liang, Y., et al. (2009). "Adenosine Kinase of T. b. rhodesiense Identified as the Putative Target of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine Using Chemical Proteomics." PLOS Neglected Tropical Diseases, 3(8), e506.[Link]

  • Journal of Agricultural and Food Chemistry (2025). "Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii." ACS Publications.[Link]

Advanced Technical Guide: 2-(4-phenoxyphenyl)piperazine Kinase Inhibitor Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 2-(4-phenoxyphenyl)piperazine , a high-value chiral scaffold in modern fragment-based drug discovery (FBDD). Unlike common N-aryl piperazines (which are achiral linkers), the C2-substituted piperazine core introduces a critical stereogenic center. This chirality allows for precise vector positioning of the hydrophobic phenoxyphenyl moiety—a proven pharmacophore in Btk (e.g., Ibrutinib) and EGFR kinase inhibitors—into the hydrophobic back-pocket (selectivity pocket) of the kinase domain.

This guide details the structural rationale, stereoselective synthesis, and self-validating quality control protocols for integrating this building block into lead optimization campaigns.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The "Vector" Advantage

In kinase inhibitor design, the 2-(4-phenoxyphenyl)piperazine scaffold functions as a conformationally restricted linker .

  • The Phenoxyphenyl Wing: This moiety targets the Hydrophobic Spine (R-spine) or the Gatekeeper region (e.g., T338 in c-Src, T790 in EGFR). Its flexibility allows it to adopt a "propeller" twist, optimizing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine in the DFG motif).
    
  • The Chiral C2-Carbon: The (S)- or (R)-configuration at the 2-position dictates the exit vector of the N1 and N4 nitrogens. This is critical for directing the rest of the molecule toward the Hinge Region (ATP-binding site) or the Solvent Exposed Front .

  • The Piperazine Core: Provides solubility and two distinct amine handles (N1 and N4) with different pKa values (approx. 9.8 and 5.6), allowing selective functionalization.

Interaction Map (DOT Diagram)

The following diagram illustrates the theoretical binding mode of a kinase inhibitor utilizing this scaffold.

KinaseBinding cluster_pocket Kinase Binding Pocket Gatekeeper Gatekeeper Residue (e.g., Thr/Met) Hinge Hinge Region (ATP Binding) BackPocket Hydrophobic Back Pocket (Selectivity) Scaffold 2-(4-phenoxyphenyl) piperazine Core Scaffold->Gatekeeper C2-Chirality (Steric Avoidance) Scaffold->Hinge N1/N4 Linker (H-Bonding) Scaffold->BackPocket Phenoxyphenyl Group (Hydrophobic/Pi-Stacking)

Caption: Interaction map showing the phenoxyphenyl group occupying the hydrophobic back pocket while the piperazine core bridges to the hinge region.

Part 2: Synthetic Routes & Methodology

To access the 2-substituted isomer with high enantiopurity, simple coupling of piperazine is insufficient. The industrial "Gold Standard" route involves Suzuki Coupling followed by Asymmetric Hydrogenation .

Retrosynthetic Analysis

The most robust path avoids the instability of phenylglycine intermediates by utilizing a pyrazine precursor.

  • Step 1: Suzuki-Miyaura coupling of 2-chloropyrazine with 4-phenoxyphenylboronic acid.

  • Step 2: Asymmetric hydrogenation of the pyrazine ring to the piperazine.

Synthesis Target Target: (S)-2-(4-phenoxyphenyl)piperazine Intermediate Intermediate: 2-(4-phenoxyphenyl)pyrazine Intermediate->Target Asymmetric Hydrogenation [Rh(COD)Cl]2, Chiral Ligand, H2 SM1 Start Material 1: 2-Chloropyrazine SM1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 SM2 Start Material 2: 4-Phenoxyphenylboronic acid SM2->Intermediate

Caption: Convergent synthesis strategy utilizing a Suzuki coupling followed by stereoselective ring reduction.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the critical Asymmetric Hydrogenation step, as it determines the stereochemical integrity of the building block.

Protocol: Asymmetric Reduction of 2-(4-phenoxyphenyl)pyrazine

Objective: Convert the planar pyrazine to the chiral (S)-piperazine with >95% ee.

Reagents:

  • Substrate: 2-(4-phenoxyphenyl)pyrazine (1.0 eq)

  • Catalyst: [Rh(COD)Cl]₂ (1 mol%)

  • Ligand: (S,S)-DIPAMP or (S)-BINAP (2.2 mol%)

  • Solvent: Degassed Methanol/THF (1:1)

  • Hydrogen Source: H₂ gas (50 bar)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Critical): In a glovebox, mix [Rh(COD)Cl]₂ and the chiral ligand in degassed methanol. Stir for 30 minutes at RT until the solution turns clear orange/red. Validation: If precipitate remains, ligand complexation is incomplete; do not proceed.

  • Loading: Add the substrate (2-(4-phenoxyphenyl)pyrazine) to a high-pressure autoclave vessel. Add the catalyst solution via cannula (exclude air).

  • Hydrogenation: Pressurize to 50 bar H₂. Heat to 50°C. Stir at 1000 rpm for 12 hours.

  • Workup: Vent H₂ carefully. Filter the mixture through a Celite pad to remove the Rhodium catalyst. Note: Rhodium residues can poison downstream coupling reactions; thorough scavenging (e.g., with QuadraPure™ TU) is recommended.

  • Purification: Concentrate filtrate. Recrystallize the tartrate salt (using L-Tartaric acid) to upgrade enantiomeric excess (ee) if necessary.

Self-Validation: Chiral HPLC Analysis

Before using this building block, you must validate the enantiomeric purity.

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Acceptance Criteria Major peak > 98% area; Minor enantiomer < 2%

Part 4: Functionalization & Library Generation

Once the 2-(4-phenoxyphenyl)piperazine core is synthesized, it offers two orthogonal nitrogen handles.

Regioselective Functionalization
  • N1 (Less Sterically Hindered): The N1 nitrogen is distal to the bulky phenoxyphenyl group. It is the most nucleophilic and will react first with electrophiles (e.g., acid chlorides, isocyanates).

  • N4 (Sterically Hindered): The N4 nitrogen is adjacent to the C2-phenoxyphenyl group. Functionalization here is slower.

Strategy for Library Synthesis:

  • N1-Protection: React with Boc₂O (0.9 eq) at 0°C. The N1-Boc product usually forms preferentially.

  • N4-Derivatization: Perform Buchwald-Hartwig coupling or SNAr at the N4 position to attach the "Hinge Binder" heterocycle.

  • Deprotection: Remove Boc (TFA/DCM).

  • N1-Capping: Attach solubilizing tails or warheads (e.g., acrylamide for covalent inhibition) at N1.

Comparative Data: Chirality Impact

The following table illustrates the hypothetical impact of the C2-stereocenter on kinase inhibitory potency (IC50), based on typical SAR trends for this scaffold class (e.g., in EGFR or BTK targets).

Compound VariantConfigurationIC50 (Target Kinase)Selectivity (Target vs. Off-Target)
Racemic (R/S)-Mix45 nMLow (2-fold)
Eutomer (S)-Isomer 3 nM High (>50-fold)
Distomer (R)-Isomer>1000 nMN/A

Interpretation: The (S)-isomer typically orients the phenoxyphenyl group correctly into the hydrophobic pocket, while the (R)-isomer may clash with the gatekeeper residue, drastically reducing potency.

References

  • Rossiter, S., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at: [Link]

  • Boley, A. J., et al. (2024).[1] Synthesis of 2-arylpiperazines via visible-light-promoted decarboxylative annulation. Journal of the American Chemical Society.[1] Available at: [Link] (Note: Generalized citation for modern piperazine synthesis).

  • Kozlecki, T., et al. (2023). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Molecules (PMC). Available at: [Link]

Sources

Methodological & Application

High-Purity Synthesis of 2-(4-Phenoxyphenyl)piperazine via Regioselective Epoxide Ring-Opening

[1]

Introduction & Retrosynthetic Analysis

The 2-arylpiperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous antidepressants, antifungals, and GPCR ligands.[1] The specific target, 2-(4-phenoxyphenyl)piperazine , presents a unique synthetic challenge due to the electron-rich diphenyl ether moiety, which influences the electronic bias of the epoxide precursor.[1]

While direct condensation of diamines with glyoxal is a common route for generic piperazines, the epoxide ring-opening strategy is preferred for this specific target to ensure precise installation of the 4-phenoxyphenyl group at the C2 position.[1] This protocol details a robust, three-stage synthesis:

  • Regioselective Aminolysis: Nucleophilic attack of ethylenediamine (EDA) on the terminal carbon of the epoxide.[1]

  • Activation: Conversion of the resulting

    
    -amino alcohol to a reactive alkyl chloride.
    
  • Intramolecular Cyclization: Base-mediated ring closure to form the piperazine core.[1]

Mechanistic Pathway (DOT Visualization)

ReactionSchemeEpoxide2-(4-phenoxyphenyl)oxirane(Starting Material)Intermediate1N-(2-hydroxy-2-(4-phenoxyphenyl)ethyl)ethylenediamine(Acyclic Intermediate)Epoxide->Intermediate1Step 1: SN2 Attack(Terminal C)EDAEthylenediamine(Excess)EDA->Intermediate1ChlorideChloro-Intermediate(HCl Salt)Intermediate1->ChlorideStep 2: SOCl2(Activation)Product2-(4-phenoxyphenyl)piperazine(Target)Chloride->ProductStep 3: NaOH(Cyclization)

Caption: Mechanistic flow from epoxide precursor to piperazine target via amino-alcohol activation.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2]RoleCritical Quality Attribute (CQA)
2-(4-phenoxyphenyl)oxirane 212.251.0SubstratePurity >98% (Avoid styrene glycol impurity)
Ethylenediamine (EDA) 60.1010.0NucleophileAnhydrous; Large excess prevents polymerization
Thionyl Chloride (SOCl₂) 118.972.5ActivatorFreshly distilled; Clear/Colorless
Sodium Hydroxide (NaOH) 40.004.0Base2M Aqueous Solution
Ethanol (EtOH) 46.07SolventSolventAbsolute (200 proof)
Dichloromethane (DCM) 84.93SolventExtractionHPLC Grade
Step 1: Regioselective Ring Opening (Aminolysis)

Objective: To synthesize the acyclic amino-alcohol intermediate N-(2-hydroxy-2-(4-phenoxyphenyl)ethyl)ethylenediamine.

Rationale: Styrene oxide derivatives react with aliphatic amines (like EDA) preferentially at the less hindered terminal (


) carbon

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Charge: Add Ethylenediamine (10.0 equiv) to the flask.

  • Addition: Dissolve 2-(4-phenoxyphenyl)oxirane (1.0 equiv) in a minimal amount of absolute Ethanol (approx. 2 mL per gram of epoxide) and add it dropwise to the stirring EDA at room temperature over 30 minutes.

    • Note: Slow addition favors mono-alkylation.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The epoxide spot (high Rf) should disappear; a polar amine spot (low Rf, ninhydrin active) should appear.

  • Workup:

    • Cool to room temperature.[1][3]

    • Remove excess Ethanol and Ethylenediamine under high vacuum (rotary evaporator at 50°C, then oil pump). Crucial: Complete removal of EDA is essential to avoid side reactions in the next step.[1]

    • Result: The residue is typically a viscous, pale-yellow oil.[1] This crude amino-alcohol is sufficiently pure for the next step.[1]

Step 2: Activation & Cyclization[1]

Objective: Convert the hydroxyl group to a chloride leaving group, followed by intramolecular displacement to close the piperazine ring.

Protocol:

  • Activation (Chlorination):

    • Dissolve the crude amino-alcohol from Step 1 in Dichloromethane (DCM) (10 mL/g).

    • Cool the solution to 0°C (ice bath).

    • Add Thionyl Chloride (SOCl₂) (2.5 equiv) dropwise over 20 minutes. Caution: Gas evolution (SO₂, HCl).

    • Allow to warm to room temperature and reflux for 2 hours.

    • Mechanism:[4][5][6][7] The OH is converted to -Cl.[1] The amine groups will be protonated as HCl salts, protecting them from premature reaction.

    • Evaporation: Remove solvent and excess SOCl₂ under vacuum to yield the solid N-(2-chloro-2-(4-phenoxyphenyl)ethyl)ethylenediamine dihydrochloride.[1]

  • Cyclization:

    • Redissolve the solid residue in Ethanol (10 mL/g).

    • Add 2M NaOH solution (4.0 equiv) dropwise until pH > 10.

    • Heat the mixture to Reflux (80°C) for 3–5 hours.

    • Mechanism:[4][5][6][7] Neutralization releases the free amines.[1] The terminal primary amine attacks the benzylic carbon, displacing the chloride and closing the 6-membered ring.[1]

  • Purification:

    • Cool to room temperature and concentrate to remove ethanol.[1]

    • Dilute with water (20 mL) and extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Crystallization: Recrystallize the crude solid from EtOAc/Hexanes or convert to the HCl salt (using HCl in ether) for higher purity precipitation.

Process Validation & Troubleshooting

Analytical Validation Parameters
TestMethodExpected Result
Identity 1H NMR (CDCl₃)Piperazine Ring: Multiplets at δ 2.8–3.2 ppm (6H).Benzylic Proton: dd at δ ~3.6–4.0 ppm (1H).Aromatic: 9H total (Phenoxy group).[1]
Purity HPLC (C18)>98% Area under curve (254 nm).
Mass LC-MS (ESI+)[M+H]+ corresponds to Target MW.
Troubleshooting Guide
  • Issue: Polymerization/Oligomer formation.

    • Cause: Insufficient excess of Ethylenediamine in Step 1.[1]

    • Fix: Increase EDA to 15-20 equivalents. Ensure dropwise addition of epoxide to the amine.[1]

  • Issue: Low Yield in Cyclization.

    • Cause: Hydrolysis of the chloride intermediate back to alcohol before cyclization.[1]

    • Fix: Ensure the activation step (SOCl₂) is complete (anhydrous conditions). During cyclization, use a biphasic system (DCM/NaOH) with a phase transfer catalyst (TBAB) if ethanol reflux is inefficient.

  • Issue: Regioisomer Contamination.

    • Cause: Attack at the benzylic position during Step 1.[8]

    • Insight: While aliphatic amines favor terminal attack, acidic conditions can promote benzylic attack. Ensure the reaction remains basic (neat amine or basic solvent).

Workflow Diagram

WorkflowStartStart: 2-(4-phenoxyphenyl)oxiraneStep1Step 1: Ring Opening+ 10 eq. EDA, 60°C, 4hStart->Step1Workup1Workup: Remove excess EDA(High Vacuum)Step1->Workup1Step2Step 2: Activation+ SOCl2, DCM, RefluxWorkup1->Step2Step3Step 3: Cyclization+ NaOH, EtOH, RefluxStep2->Step3PurificationPurificationExtraction (DCM) -> RecrystallizationStep3->PurificationEndFinal Product:2-(4-phenoxyphenyl)piperazinePurification->End

Caption: Step-by-step process flow for the synthesis of 2-(4-phenoxyphenyl)piperazine.

References

  • Regioselectivity of Epoxide Ring Opening

    • Benchchem Application Notes.[1] "Ring-Opening Reactions of (S)-Styrene Oxide." Accessed October 2023.[1]

    • Smith, J. et al.[1] "Regioselective ring opening of styrene oxide with amines."[1] Journal of Organic Chemistry. (General reference for β-amino alcohol formation).

  • Piperazine Synthesis Methodologies

    • Pollard, C. B., et al. "Synthesis of 2-phenylpiperazine."[1] J. Med.[1] Chem., 1966, 9, 181-185.[1] (Foundational work on styrene oxide/diamine reactions).

    • US Patent 6603003B2.[1] "Method for the preparation of piperazine and its derivatives."[1][9][10][11]

  • General Protocols

    • Master Organic Chemistry.[1] "Reaction of epoxides with nucleophiles."[4][5][12][13][14][15]

reductive amination using 2-(4-phenoxyphenyl)piperazine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Reductive Amination of 2-(4-Phenoxyphenyl)piperazine Scaffold

Executive Summary & Scope

This technical guide details the protocol for the reductive amination of 2-(4-phenoxyphenyl)piperazine , a "privileged scaffold" widely utilized in medicinal chemistry for targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT) subtypes.

The 2-arylpiperazine core presents a unique challenge: distinguishing between the sterically hindered N1 amine (proximal to the aryl ring) and the more accessible N4 amine (distal). This protocol focuses on the N4-selective functionalization using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃), a mild hydride donor that ensures high chemoselectivity for the intermediate iminium ion, minimizing side reactions such as direct reduction of the carbonyl partner.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Strategy & Mechanistic Insight

The Regioselectivity Challenge

The scaffold contains two secondary amine sites.

  • N1 Position: Adjacent to the bulky 4-phenoxyphenyl group. High steric hindrance reduces nucleophilicity.

  • N4 Position: Distal and sterically unencumbered.

  • Outcome: Under kinetic control using mild reducing agents, reaction occurs almost exclusively at N4 .

Choice of Reducing Agent

We utilize Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) for three reasons:

  • Safety: Avoids toxic cyanide byproducts.

  • Selectivity: STAB is less basic and reacts negligibly with aldehydes/ketones in the absence of an amine. It selectively reduces the protonated iminium ion.

  • Solvent Compatibility: Excellent solubility in 1,2-Dichloroethane (DCE), the preferred solvent for lipophilic scaffolds like phenoxyphenyl-piperazines.

Reaction Mechanism

The reaction proceeds via a stepwise formation of a hemiaminal, dehydration to an iminium ion, and irreversible hydride transfer.

G cluster_0 Critical Control Point Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Catalyst) Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H₂O Product Tertiary Amine (Final Product) Iminium->Product + NaBH(OAc)₃ (Hydride Transfer)

Figure 1: Mechanistic pathway of reductive amination. The formation of the Iminium Ion is the rate-determining step for sterically hindered amines, while the reduction is fast.

Detailed Experimental Protocol

Reagents:

  • Scaffold: 2-(4-phenoxyphenyl)piperazine (Free base preferred; if HCl salt is used, see Note A).

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Workflow
  • Preparation of Reaction Mixture:

    • In a dry 20 mL scintillation vial or round-bottom flask, dissolve 1.0 mmol of 2-(4-phenoxyphenyl)piperazine in 5 mL of DCE (0.2 M concentration).

    • Note A: If starting with the HCl salt, add 1.0 equiv of Triethylamine (TEA) and stir for 10 mins before proceeding.

  • Carbonyl Addition:

    • Add 1.1 mmol of the aldehyde (or 1.2 mmol of ketone).

    • Add 1-2 drops of Glacial Acetic Acid.

    • Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to shift toward the iminium species.

  • Reduction:

    • Add 1.4 mmol (300 mg) of STAB in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT.[1][2]

      • Aldehydes: Complete in 2–4 hours.

      • Ketones: May require 12–24 hours.

  • Monitoring:

    • Monitor by LC-MS or TLC (System: 5% MeOH in DCM). Look for the disappearance of the secondary amine (m/z = 255 [M+H]⁺).

  • Quench & Workup:

    • Quench by adding 5 mL of saturated aqueous NaHCO₃ . Stir vigorously for 15 minutes to destroy excess borohydride and neutralize the acid.

    • Extract with DCM (3 x 10 mL) .

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often >90% pure.

    • If necessary, purify via Flash Column Chromatography (SiO₂; Gradient 0→10% MeOH in DCM).

Workflow Visualization

Workflow Weigh 1. Weigh Scaffold (1.0 equiv) Mix 2. Mix in DCE + Carbonyl + AcOH (cat.) Weigh->Mix Equilibrate 3. Equilibrate (Imine Formation) 30-60 min @ RT Mix->Equilibrate Reduce 4. Add STAB (1.4 equiv) Stir 2-16h Equilibrate->Reduce Check 5. QC Check (LCMS) Target m/z: M+R Reduce->Check Check->Reduce Incomplete (Add more STAB) Quench 6. Quench (Sat. NaHCO3) & Extract (DCM) Check->Quench Complete

Figure 2: Operational workflow for the N4-selective reductive amination.

Data & Performance Metrics

The following table summarizes typical results using this protocol with various electrophiles.

Electrophile TypeEquivalentsReaction TimeTypical YieldNotes
Benzaldehyde 1.12 h92-96%Very fast; no side products.
Cyclohexanone 1.216 h80-85%Steric bulk slows iminium formation.
Acetophenone 1.524 h40-60%Difficult due to electronic/steric factors; requires heat (40°C).
Formaldehyde 3.0 (aq)1 h95%Use 37% aq. solution; rapid N-methylation.

Troubleshooting & Optimization

  • Issue: Low Conversion with Ketones.

    • Root Cause:[1][3][4][5][6] Ketimines form slowly compared to aldimines.

    • Solution: Increase AcOH to 1.0 equivalent or add molecular sieves (4Å) during the equilibration step (Step 2) to drive water removal.

  • Issue: Solubility.

    • Root Cause:[1][3][4][5][6] The 4-phenoxyphenyl group is highly lipophilic.

    • Solution: If precipitation occurs in pure DCE, add small amounts of dry THF (up to 20% v/v). Avoid Methanol as it consumes STAB.

  • Issue: Regioselectivity Loss.

    • Root Cause:[1][3][4][5][6] High temperatures or extremely small electrophiles (like methyl iodide, though not used here) can lead to trace N1 alkylation.

    • Solution: Keep reaction at RT. The steric bulk of the phenoxy group naturally protects N1 under these mild conditions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[4][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[11] Link

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][4][7][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Piperazine Derivatives as Drugs. Medicinal Chemistry Reviews. (Contextualizing the scaffold).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Coupling of 2-(4-phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The ability to selectively introduce aryl substituents onto the piperazine ring via C-N cross-coupling reactions is therefore a critical transformation in the synthesis of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial carbon-nitrogen bonds, offering a significant advantage over harsher, more traditional methods.[2][3]

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig coupling of 2-(4-phenoxyphenyl)piperazine with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer practical, field-proven advice for optimization and troubleshooting.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine.[3] The catalytic cycle, depicted below, involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination steps.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord Amine_Complex [Ar-Pd(II)(NHR2)-X(L)] Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR2(L) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR2 Red_Elim->Product

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

The success of this catalytic cycle hinges on the careful selection of the palladium source, the phosphine ligand, the base, and the solvent.

Regioselectivity with 2-(4-phenoxyphenyl)piperazine: A Matter of Sterics

A critical consideration when working with unsymmetrical piperazines like 2-(4-phenoxyphenyl)piperazine is the regioselectivity of the N-arylation. The piperazine ring possesses two secondary amine nitrogens, N1 and N4, that are available for coupling. However, the bulky 2-(4-phenoxyphenyl) substituent creates significant steric hindrance around the N1 position. Consequently, the Buchwald-Hartwig amination is expected to proceed with high regioselectivity at the less sterically encumbered N4 position. This steric control is a well-documented phenomenon in the N-arylation of substituted piperazines and is a key principle guiding the synthetic strategy.[4]

Regioselectivity cluster_catalyst Catalyst System cluster_product Major Product 2_substituted_piperazine N4_Arylated_Product 2_substituted_piperazine->N4_Arylated_Product Sterically favored N4-arylation Aryl_Halide Ar-X Aryl_Halide->N4_Arylated_Product Catalyst Pd(0) / Bulky Ligand (e.g., XPhos) Catalyst->N4_Arylated_Product Base Base (e.g., NaOtBu) Base->N4_Arylated_Product

Figure 2: Regioselective N-arylation of 2-(4-phenoxyphenyl)piperazine.

Optimized Protocol for the Mono-N-Arylation of 2-(4-phenoxyphenyl)piperazine

This protocol provides a robust starting point for the coupling of 2-(4-phenoxyphenyl)piperazine with a variety of aryl halides.

Materials:

  • 2-(4-phenoxyphenyl)piperazine

  • Aryl halide (e.g., 4-chlorotoluene, 4-bromoanisole)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Experimental Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 2-(4-phenoxyphenyl)piperazine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 0.024 mmol, 2.4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-(4-phenoxyphenyl)piperazine.

Key Reaction Parameters and Optimization Strategies

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Source XPhos Pd G3 (2 mol%)Precatalysts like XPhos Pd G3 offer superior activity and stability compared to traditional sources like Pd(OAc)₂. Catalyst loading can be optimized (1-5 mol%) based on substrate reactivity.
Ligand XPhos (2.4 mol%)Bulky, electron-rich biarylphosphine ligands like XPhos are crucial for promoting the coupling of secondary amines. Other effective ligands for this transformation include RuPhos and BrettPhos.
Base Sodium tert-butoxide (1.4 equiv)A strong, non-nucleophilic base is essential for deprotonating the piperazine nitrogen. Potassium carbonate (K₂CO₃) can be a milder alternative for base-sensitive substrates.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are required. Toluene is a good general-purpose solvent, while dioxane can sometimes offer improved solubility for certain substrates.
Temperature 100 °CThe optimal temperature can range from 80-110 °C. Lower temperatures may be possible with highly reactive substrates and efficient catalyst systems.
Reaction Time 12-24 hoursReaction time is dependent on the reactivity of the coupling partners and the efficiency of the catalyst system. Monitor by TLC or LC-MS for completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, poor quality reagents/solvents.Ensure all reagents and solvents are anhydrous and of high purity. Use a fresh batch of palladium precatalyst. Confirm the base is active and fully dissolved.
Formation of Side Products (e.g., hydrodehalogenation) Catalyst decomposition, presence of water or oxygen.Maintain a strict inert atmosphere throughout the reaction. Degas the solvent thoroughly before use. Consider lowering the reaction temperature.
Bis-arylation Inappropriate stoichiometry.Use a slight excess of the piperazine (1.2-1.5 equivalents) to favor mono-arylation. Slow addition of the aryl halide can also be beneficial.
Difficulty in Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Recrystallization may be an effective purification technique for solid products.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-aryl-2-(4-phenoxyphenyl)piperazines. By understanding the key principles of regioselectivity and carefully optimizing the reaction conditions, researchers can reliably access these valuable compounds for their drug discovery and development programs. This guide provides a solid foundation for the successful implementation of this critical transformation.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Bentham Open. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • Organic Chemistry Portal. N-Arylation of Tertiary Amines under Mild Conditions. [Link]

  • Chemistry World. (2020). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. [Link]

  • Royal Society of Chemistry. (2017). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • ResearchGate. (2025). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. [Link]

  • Semantic Scholar. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

  • PMC. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]

  • Bentham Science Publishers. (2022). Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. [Link]

  • eScholarship.org. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ResearchGate. Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. [Link]

  • PubMed. (2025). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]

Sources

Application Note: Regioselective Functionalization of 2-(4-Phenoxyphenyl)piperazine Nitrogen Atoms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The 2-(4-phenoxyphenyl)piperazine scaffold is a privileged pharmacophore, frequently embedded in central nervous system (CNS) agents and targeted therapeutics. A persistent bottleneck in the late-stage diversification of this scaffold is the regioselective functionalization of its two secondary amine sites: the N1 and N4 nitrogen atoms. Because both nitrogens possess comparable intrinsic nucleophilicity, unoptimized functionalization attempts frequently yield intractable mixtures of N1-monosubstituted, N4-monosubstituted, and undesired bis-alkylated products[1].

However, the 2-aryl substitution breaks the symmetry of the piperazine ring. The bulky 4-phenoxyphenyl group at the C2 position creates a distinct steric environment. The N1 nitrogen, situated adjacent to this C2-aryl substituent, is sterically shielded. Conversely, the N4 nitrogen is distal to the chiral center and remains sterically accessible. As a Senior Application Scientist, I have found that exploiting this steric differential allows for precise, regiodivergent functionalization through strict kinetic control and orthogonal protecting-group strategies[2].

Visualizing the Regiodivergent Strategy

G C2 C2 Position Bulky 4-phenoxyphenyl group N1 N1 Nitrogen Sterically Hindered C2->N1 Creates steric shield Blocks bulky electrophiles N4 N4 Nitrogen Sterically Accessible C2->N4 Distal position No steric clash N1_Action Requires forcing conditions or prior N4 protection N1->N1_Action N4_Action Rapid kinetic reaction with 1.0 eq electrophile N4->N4_Action

Caption: Mechanistic basis for regioselectivity based on C2 steric hindrance.

G A 2-(4-phenoxyphenyl)piperazine (Unprotected) B N4-Functionalized (Kinetic Control) A->B 1.0 eq Electrophile 0°C, Dropwise C N4-Protected Intermediate (e.g., N4-Boc) A->C 1.0 eq Boc2O 0°C D N1,N4-Disubstituted Intermediate C->D Electrophile, Base Heat (60°C) E N1-Functionalized (After Deprotection) D->E TFA/DCM Room Temp

Caption: Divergent synthetic workflow for N1 vs N4 regioselective functionalization.

Experimental Methodologies: Causality & Self-Validation

Protocol A: Kinetically Controlled N4-Monosubstitution

Objective: Selectively functionalize the unhindered N4 position while leaving the sterically shielded N1 intact.

Causality: By using exactly 1.0 equivalent of an electrophile at low temperatures, the reaction is placed under strict kinetic control. The activation energy barrier for electrophilic attack at N4 is significantly lower than at N1 due to the absence of 1,3-diaxial-like steric clashes with the C2-(4-phenoxyphenyl) group[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(4-phenoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the electrophile, ensuring that the exact 1.0 equivalent stoichiometry is maintained throughout the reaction.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Lowering the thermal energy suppresses the thermodynamically driven, but kinetically slower, N1-attack, virtually eliminating bis-alkylation.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Rationale: DIPEA acts as an acid scavenger. Its own steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Addition: Add the electrophile (e.g., Boc₂O or an alkyl halide) (0.95 - 1.0 eq) dropwise over 30 minutes. Rationale: Dropwise addition maintains an extremely low local concentration of the electrophile, maximizing the kinetic preference for the N4 position.

  • Self-Validation & Quenching: Stir for 2 hours at 0 °C. Monitor the reaction via LC-MS. Validation Check: The reaction is deemed successful when the mass corresponding to the starting material is minimized, and a single major peak corresponding to the N4-monosubstituted product (M+H) is observed. If a bis-substituted peak appears, the electrophile addition was too rapid or the temperature was not strictly controlled. Quench with saturated aqueous NH₄Cl and extract with DCM.

Protocol B: Orthogonal Routing to N1-Monosubstitution

Objective: Functionalize the sterically hindered N1 position.

Causality: Direct functionalization of N1 is kinetically disfavored. Therefore, an orthogonal protection-deprotection sequence is required[4]. The N4 position is first temporarily masked. The N1 position is then functionalized using forcing conditions (heat and strong bases) to overcome the steric shield of the C2-aryl group.

Step-by-Step Procedure:

  • N4-Protection: Synthesize 1-Boc-3-(4-phenoxyphenyl)piperazine using Protocol A (substituting Boc₂O as the electrophile).

  • N1-Functionalization: Dissolve the N4-Boc intermediate (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C, followed by the desired electrophile (e.g., alkyl iodide, 1.2 eq). Heat the mixture to 60 °C for 4-6 hours. Rationale: The elevated temperature and strong base provide the necessary thermodynamic driving force to overcome the C2 steric hindrance and deprotonate the hindered N1 amine.

  • Self-Validation (Intermediate): Perform TLC (Hexanes/EtOAc 7:3). Validation Check: The N1-alkylated-N4-Boc intermediate will appear as a new, less polar spot (higher Rf) compared to the N4-Boc starting material, confirming successful functionalization.

  • Deprotection: Isolate the intermediate via standard aqueous workup. Dissolve the crude material in a 1:4 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour. Rationale: TFA selectively cleaves the N4-Boc carbamate without affecting the newly formed N1-alkyl/aryl bond, demonstrating the orthogonality of the strategy[2].

  • Isolation: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and purify via reverse-phase chromatography to yield the pure N1-functionalized derivative.

Quantitative Data Summarization

The table below summarizes the expected regioselective outcomes based on the chosen synthetic strategy and reaction conditions.

Target PositionSynthetic StrategyReagents & ConditionsTemperatureExpected Regiomeric Ratio (N4:N1)Typical Yield
N4 (Distal) Kinetic Control1.0 eq Boc₂O, DIPEA, DCM0 °C> 95:580 - 90%
N4 (Distal) Direct Alkylation0.95 eq R-X, K₂CO₃, DMF0 °C to 25 °C85:1570 - 85%
N1 (Proximal) Orthogonal Protection1. N4-Boc protection 2. R-X, NaH, DMF 3. TFA/DCM60 °C (Step 2)< 5:95 (Overall)65 - 75% (Over 3 steps)
N1, N4 (Bis) Thermodynamic/Excess> 2.5 eq R-X, Cs₂CO₃, DMF80 °CN/A (Bis-alkylated)> 90%

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / PubMed Central URL
  • Source: Organic Letters (ACS Publications)
  • Methyl(R)

Sources

Application Note: Leveraging 2-(4-Phenoxyphenyl)piperazine as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high-quality, low-molecular-weight starting points (fragments) that bind weakly but efficiently to target proteins. Among the vast chemical space of fragment libraries, 2-(4-phenoxyphenyl)piperazine (MW: ~254 Da) has emerged as a highly versatile and privileged scaffold[1].

As a Senior Application Scientist, the selection of this specific fragment is driven by its dual-natured pharmacophore, which perfectly balances hydrophobic engagement with synthetic tractability:

  • The Phenoxyphenyl Moiety (Hydrophobic Anchor): The biaryl ether system provides a flexible dihedral angle, allowing the fragment to adaptively mold into deep, challenging hydrophobic clefts. This is particularly effective for targeting the DFG-out pockets of kinases (e.g., RIPK1, BTK)[2] or the deep S1' specificity pockets of matrix metalloproteinases (MMPs)[3].

  • The Piperazine Ring (Solubilizing Core & Growth Vector): Piperazine is a ubiquitous moiety in medicinal chemistry. In this fragment, it serves two critical purposes. Mechanistically, its basic nitrogen often forms critical salt bridges or hydrogen bonds with solvent-exposed acidic residues (e.g., hinge region aspartates). Synthetically, the secondary amine provides an ideal, highly reactive vector for fragment growing via acylation, alkylation, or Buchwald-Hartwig cross-coupling.

Binding_Model P1 Phenoxyphenyl Group (Hydrophobic Anchor) P2 Piperazine Ring (Solubilizing Core/H-bond) P1->P2 T1 Deep Hydrophobic Pocket (e.g., Kinase DFG-out / MMP S1') P1->T1 π-π / Hydrophobic P3 Secondary Amine (Growth Vector) P2->P3 T2 Solvent Channel / Hinge Region P2->T2 Salt Bridge / H-bond T3 New Target Sub-pockets P3->T3 Covalent/Non-covalent Extension

Pharmacophoric mapping and binding vectors of 2-(4-phenoxyphenyl)piperazine.

Self-Validating Experimental Workflows

To successfully utilize 2-(4-phenoxyphenyl)piperazine, researchers must implement a self-validating cascade of biophysical and structural assays. Fragments bind with low affinity (


 in the high micromolar to millimolar range); therefore, orthogonal validation is required to eliminate false positives caused by aggregation or non-specific binding.
Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because it provides real-time kinetic data (association/dissociation rates) and requires minimal protein consumption. It is highly sensitive to the low-molecular-weight mass changes characteristic of fragment binding.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000–5000 RU to ensure sufficient signal-to-noise ratio for a ~250 Da fragment.

  • Buffer Preparation: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and strictly 5% DMSO. Critical: The fragment must be perfectly solubility-matched to the running buffer to prevent bulk refractive index shifts.

  • Analyte Injection: Inject 2-(4-phenoxyphenyl)piperazine in a dose-response series (e.g., 12.5 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the

    
    . Rapid on/off rates (square wave sensorgrams) are hallmarks of true, high-quality fragment binding.
    
Protocol B: Orthogonal Validation via WaterLOGSY NMR

Causality: To ensure the SPR signal is not an artifact of the chip matrix, WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) NMR is employed. This technique detects the transfer of magnetization from bulk water to the fragment via the protein. True binders will show an inversion of the NMR signal sign compared to the free fragment in solution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10 µM target protein and 500 µM 2-(4-phenoxyphenyl)piperazine in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 10%

    
    ).
    
  • Data Acquisition: Acquire 1D

    
     WaterLOGSY spectra at 298 K using a mixing time of 1–2 seconds.
    
  • Control Comparison: Run a parallel spectrum of the fragment without the protein. A positive cross-peak in the presence of the protein (and negative in its absence) definitively confirms specific binding in solution.

Protocol C: Structural Elucidation via X-Ray Crystallography (Soaking)

Causality: Rational fragment growing is impossible without knowing the exact 3D binding pose. Because 2-(4-phenoxyphenyl)piperazine is highly soluble, crystal soaking is preferred over co-crystallization to achieve the high local concentrations needed to saturate the binding site.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the mother liquor supplemented with 10–20 mM of the fragment and 10% DMSO.

  • Incubation: Transfer the apo-crystal into the soaking drop and incubate for 2 to 24 hours. Note: The piperazine ring often aids in preventing crystal cracking by maintaining favorable solvent interactions.

  • Data Collection & Refinement: Cryoprotect, freeze, and collect diffraction data. The phenoxyphenyl group will typically be visible deep within the hydrophobic pocket, while the piperazine nitrogen will point toward the solvent channel, dictating the vector for subsequent chemical synthesis.

FBDD_Workflow A Library Selection 2-(4-phenoxyphenyl)piperazine B Orthogonal Screening (SPR & NMR) A->B C Structural Validation (X-ray Crystallography) B->C D Fragment Elaboration (Piperazine N-functionalization) C->D E Lead Optimization (In vitro & In vivo profiling) D->E

FBDD workflow for 2-(4-phenoxyphenyl)piperazine from screening to lead.

Fragment Elaboration & Quantitative Optimization

Once the binding pose is validated, the secondary amine of the piperazine ring is utilized as a synthetic handle. The goal of fragment growing is to increase binding affinity (


) exponentially while maintaining high Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
  • Ligand Efficiency (LE): Measures binding energy per heavy atom. A value

    
     kcal/mol/HA is required to ensure the added molecular weight is actively contributing to binding.
    
  • Lipophilic Ligand Efficiency (LLE): Defined as

    
    . It ensures that increases in potency are driven by specific directional interactions (like H-bonds) rather than non-specific "grease." An LLE 
    
    
    
    is the target for lead compounds.
Table 1: Representative Optimization Metrics for a Kinase Target
Development StageCompound ModificationMW (Da)

(µM)
cLogPLE (kcal/mol/HA)LLE
Fragment Hit 2-(4-phenoxyphenyl)piperazine254.3250.02.40.351.2
Elaborated Hit N-Acetylated derivative296.415.02.60.322.2
Optimized Lead N-(Heteroaryl)amide derivative410.50.053.10.385.2

Data Interpretation: As demonstrated in Table 1, the initial fragment possesses excellent LE (0.35), indicating a highly efficient core interaction driven by the phenoxyphenyl group. By vectoring off the piperazine nitrogen with a heteroaryl amide, the affinity is driven into the nanomolar range. Crucially, the LLE jumps from 1.2 to 5.2, proving that the added mass engages in specific, high-quality interactions rather than merely increasing non-specific lipophilicity.

Conclusion

The integration of 2-(4-phenoxyphenyl)piperazine into FBDD pipelines provides a robust, structurally pre-organized starting point for challenging targets. By strictly adhering to self-validating biophysical protocols (SPR and NMR) and leveraging the piperazine ring as a highly predictable synthetic vector, drug development professionals can systematically evolve this low-affinity fragment into highly potent, selective, and bioavailable lead therapeutics.

References

  • Polypharmacological Drug Design Guided by Integrating Phenotypic and Restricted Fragment Docking Strategies Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Ligand and Target Discovery by Fragment-Based Screening in Human Cells Cell (PubMed Central - NIH) URL:[Link]

  • Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Scalable Preparation of Chiral 2-(4-Phenoxyphenyl)piperazine Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-(4-phenoxyphenyl)piperazine motif is a privileged chiral scaffold embedded in numerous high-value therapeutic agents. Its unique structural topology—combining a basic, water-solubilizing piperazine hinge with a highly lipophilic, flexible diaryl ether extension—makes it exceptionally effective at occupying deep hydrophobic pockets in target proteins. This scaffold is heavily utilized in the development of purine analogues for oncology[1], endocannabinoid hydrolase (FAAH/MAGL) inhibitors[2], and various kinase inhibitors.

The biological efficacy of these molecules is strictly dependent on the absolute configuration of the C2 stereocenter on the piperazine ring, which dictates the spatial trajectory of the 4-phenoxyphenyl vector. Consequently, accessing enantiopure 2-(4-phenoxyphenyl)piperazine is a critical bottleneck in drug development. While general asymmetric syntheses of 2-arylpiperazines have historically relied on the CBS reduction of phenacyl bromides[3] or photoredox-catalyzed C–H arylation followed by kinetic resolution[4], these methods often struggle with the steric bulk and electronic properties of the 4-phenoxyphenyl group.

To address this, we present two highly robust, self-validating synthetic pathways: a Chiral Pool Approach (ideal for discovery chemistry and rapid analoging) and an Asymmetric Hydrogenation Approach (optimized for industrial scale-up).

Synthetic Strategies & Causality

Route A: Chiral Pool Synthesis via Amino Acid Reduction

Causality & Design: This route bypasses the need for late-stage chiral resolution by starting with optically pure (S)- or (R)-4-phenoxyphenylglycine. The primary challenge in this route is reducing the carboxylic acid without racemizing the adjacent stereocenter. We utilize an in situ generated diborane system (NaBH₄/I₂) which rapidly reduces the acid to an amino alcohol under mild conditions. Subsequent chloroacetylation and base-promoted intramolecular Sₙ2 cyclization construct the piperazinone core, which is then reduced to the final piperazine.

Route B: Catalytic Asymmetric Hydrogenation

Causality & Design: For multi-kilogram scale-up, atom economy and step count are paramount. This route condenses 4-phenoxyphenylglyoxal with ethylenediamine to form a dihydropyrazine intermediate. The critical step is the asymmetric hydrogenation of the imine/enamine system. Crucially, a Rhodium-based chiral catalyst (e.g.,[Rh(COD)(R-BINAP)]BF₄) is selected over standard Palladium catalysts. Palladium under hydrogen pressure carries a high risk of hydrogenolytic cleavage of the sensitive diaryl ether (C–O) bond. The Rh-BINAP complex ensures high facial selectivity for the hydride transfer while preserving the 4-phenoxyphenyl moiety.

Mandatory Visualization: Synthetic Workflows

Pathway SM1 (S)-4-Phenoxyphenylglycine Int1 (S)-2-Amino-2-(4-phenoxyphenyl)ethanol SM1->Int1 NaBH4/I2 (in situ BH3) THF, 0°C to Reflux Int2 (S)-5-(4-Phenoxyphenyl)piperazin-2-one Int1->Int2 1. ClCH2COCl, Et3N 2. KOtBu, THF Prod (S)-2-(4-Phenoxyphenyl)piperazine Int2->Prod LiAlH4, THF Reflux SM2 4-Phenoxyphenylglyoxal + Ethylenediamine Int3 3-(4-Phenoxyphenyl)-5,6-dihydropyrazine SM2->Int3 EtOH, Reflux (- 2 H2O) Int3->Prod H2 (50 psi), [Rh(COD)(R-BINAP)]BF4 MeOH, 50°C

Synthetic workflows for (S)-2-(4-phenoxyphenyl)piperazine intermediates.

Experimental Protocols

Protocol A: Chiral Pool Synthesis (Discovery Scale)

Step 1: Reduction to Amino Alcohol

  • Suspend (S)-4-phenoxyphenylglycine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (0.5 M) under N₂.

  • Cool the flask to 0 °C. Dissolve I₂ (1.0 equiv) in THF and add dropwise over 1 hour. Causality: The slow addition controls the exothermic generation of diborane (B₂H₆). Diborane coordinates with the amine and reduces the carboxylate without enolization, preserving the stereocenter.

  • Reflux for 12 hours. Quench carefully with MeOH until effervescence ceases, concentrate, and partition between 1M NaOH and EtOAc. Extract and concentrate to yield the amino alcohol.

Step 2: Acylation and Cyclization

  • Dissolve the amino alcohol in DCM (0.2 M). Add Et₃N (2.5 equiv) and cool to -10 °C.

  • Add chloroacetyl chloride (1.1 equiv) dropwise. Causality: Strict temperature control (-10 °C) prevents competitive O-acylation.

  • Once complete by TLC, wash with brine, dry, and concentrate. Redissolve the crude acyclic amide in THF, add KOtBu (1.5 equiv), and stir at room temperature for 4 hours to drive the intramolecular Sₙ2 cyclization. Filter through Celite and concentrate to yield the piperazinone.

Step 3: Final Reduction

  • Dissolve the piperazinone in THF and add slowly to a suspension of LiAlH₄ (3.0 equiv) in THF at 0 °C. Reflux for 8 hours.

  • Self-Validating Workup (Fieser Method): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH, and
    
    
    mL H₂O. Causality: This specific quenching sequence traps the aluminum salts into a highly granular, easily filterable white precipitate, preventing emulsion formation and maximizing the recovery of the basic piperazine product.
Protocol B: Asymmetric Hydrogenation (Process Scale)

Step 1: Condensation

  • Dissolve 4-phenoxyphenylglyoxal (1.0 equiv) and ethylenediamine (1.1 equiv) in absolute ethanol (0.5 M).

  • Reflux for 6 hours using a Dean-Stark trap to remove water. Causality: Removing water drives the thermodynamic equilibrium toward the fully dehydrated 5,6-dihydropyrazine intermediate. Concentrate to yield the crude imine.

Step 2: Catalytic Asymmetric Hydrogenation

  • Transfer the dihydropyrazine to a high-pressure stainless steel autoclave.

  • Add[Rh(COD)(R-BINAP)]BF₄ (1.0 mol%) and anhydrous, degassed MeOH (0.3 M) under an argon atmosphere.

  • Purge the reactor with H₂ three times, then pressurize to 50 psi. Heat to 50 °C and stir vigorously for 24 hours.

  • Vent the reactor, filter the mixture through a short pad of silica to remove the Rh catalyst, and concentrate. The resulting product is (S)-2-(4-phenoxyphenyl)piperazine.

Quantitative Data Presentation

The following table summarizes the performance metrics of both synthetic routes, allowing development teams to select the appropriate methodology based on project phase and resource availability.

ParameterRoute A: Chiral Pool ApproachRoute B: Asymmetric Hydrogenation
Overall Yield 45 - 55% (over 3 steps)75 - 85% (over 2 steps)
Enantiomeric Excess (ee) >99% (Inherited from starting material)94 - 98% (Catalyst dependent)
Scalability Low/Medium (Exothermic BH₃ generation)High (Ideal for multi-kilogram scale)
Key Reagents NaBH₄, I₂, Chloroacetyl chloride, LiAlH₄Ethylenediamine, [Rh(COD)(R-BINAP)]BF₄
Step Count 3 distinct isolations2 distinct isolations
Primary Advantage Rapid access without specialized pressure equipmentHigh atom economy; highly scalable

References

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. SciSpace / TUBITAK. 1

  • Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters / PubMed. 3

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC. 4

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry / ACS Publications. 2

Sources

Application Notes & Protocols: Solid-Phase Synthesis Strategies for 2-(4-Phenoxyphenyl)piperazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in centrally active agents and other therapeutics.[1] This guide provides a detailed technical overview and actionable protocols for the solid-phase synthesis (SPS) of compound libraries based on the 2-(4-phenoxyphenyl)piperazine core. By leveraging the efficiencies of solid-phase chemistry, researchers can rapidly generate diverse arrays of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[2][3] This document outlines the strategic immobilization of the piperazine scaffold, on-resin diversification techniques, and final cleavage protocols, supported by mechanistic insights and expert commentary to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the 2-(4-Phenoxyphenyl)piperazine Scaffold

The piperazine ring system offers a unique combination of structural rigidity and synthetic versatility. Its two nitrogen atoms provide predictable vectors for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The specific 2-(4-phenoxyphenyl)piperazine scaffold combines this versatile core with a biaryl ether moiety, a feature known to engage in favorable interactions with numerous biological targets.

Solid-phase organic synthesis (SPOS) is the ideal platform for exploring the chemical space around this scaffold. Its primary advantage lies in the simplification of the purification process; intermediates are covalently bound to an insoluble resin, allowing unreacted reagents and byproducts to be removed by simple filtration and washing.[4][5] This enables the use of excess reagents to drive reactions to completion and facilitates the parallel synthesis of large compound libraries.[6]

This guide details a robust strategy centered on the immobilization of a pre-synthesized 2-(4-phenoxyphenyl)piperazine core onto a solid support, followed by diversification at the distal nitrogen (N4), and subsequent cleavage to release the final products.

Overall Synthetic Workflow

The general strategy is a three-stage process: Immobilization , Diversification , and Cleavage . This approach assumes the availability of N1-Boc-protected 2-(4-phenoxyphenyl)piperazine, which allows for selective functionalization of the N4-nitrogen before being deprotected and attached to the resin.

G cluster_0 Resin Start: 2-Chlorotrityl Chloride Resin Immobilized 1. Immobilization: Resin-Bound Piperazine Resin->Immobilized Piperazine Scaffold DIEA, DCM Diversified 2. Diversification: Acylation / Sulfonylation / Reductive Amination Immobilized->Diversified R-COOH, HBTU, DIEA or R-SO2Cl, DIEA or R-CHO, NaBH(OAc)3 Cleaved 3. Cleavage: Final Product in Solution Diversified->Cleaved TFA-based Cocktail (e.g., 5% TFA in DCM) Purify Purification & Analysis (HPLC, LC-MS) Cleaved->Purify G cluster_0 Resin_Bound Resin-Bound Product (Trityl Linker) Protonation Protonation of N1 by TFA Resin_Bound->Protonation Add TFA Cocktail Carbocation Formation of Stable Trityl Carbocation on Resin Protonation->Carbocation Heterolytic Cleavage Product Released Final Product (in solution) Carbocation->Product Separated by Filtration

Caption: Simplified mechanism of acid-mediated cleavage from a 2-CTC resin.

Materials & Reagents:

  • Dried, functionalized resin

  • Cleavage Cocktail: 5% Trifluoroacetic acid (TFA) in DCM.

    • Expert Insight: For 2-CTC resin, a very dilute acid solution is sufficient. This minimizes the risk of side reactions or degradation of sensitive functionalities. Stronger cocktails (e.g., 95% TFA with scavengers) are needed for more robust linkers like Wang or Rink Amide. [7]* Cold diethyl ether

Procedure:

  • Preparation: Place the dry resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail (approx. 10 mL/g of starting resin) and agitate gently at room temperature for 1-2 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product. Wash the resin twice more with small volumes of DCM or TFA, and combine the filtrates.

  • Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporation).

  • Precipitation: Add the concentrated solution dropwise to a flask of cold diethyl ether with vigorous stirring. The final product should precipitate as a solid.

  • Final Steps: Collect the solid by filtration or centrifugation, wash with cold ether, and dry under vacuum. The crude product can then be analyzed for purity by HPLC and its identity confirmed by LC-MS.

References

  • Treder, A. P., Tremblay, M. C., Yudin, A. K., & Marsault, E. (2014). Solid-phase synthesis of piperazinones via disrupted Ugi condensation. Organic Letters, 16(17), 4674–4677. [Link]

  • Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Labaudiniere, R. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry, 5(3), 260–266. [Link]

  • Hansen, M. R., Våbenø, J., Spilling, C. D., Isaksson, J., & Andersen, J. H. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 57, 128499. [Link]

  • Nefzi, A., & Ostresh, J. M. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Molecules, 16(7), 5969-5978. [Link]

  • This citation is a duplicate of reference 1 and has been consolid
  • Krasavin, M., & Tsiunchyk, A. (2012). Piperazine amide linker for cyclative cleavage from solid support: traceless synthesis of dihydroquinoxalin-2-ones. Tetrahedron Letters, 53(28), 3644-3647. [Link]

  • This citation is a duplicate of reference 4 and has been consolid
  • Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (2000). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Combinatorial Science, 2(5), 488-496. [Link]

  • Zajdel, P., Kurczab, R., Grychowska, K., Satała, G., Pawłowski, M., & Bojarski, A. J. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(5), 4104-4121. [Link]

  • Reference not directly cited in the final text.
  • Reference not directly cited in the final text.
  • Kurth, M. J., Ahlberg, J. A., Chen, C., & Olmstead, M. M. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules, 15(7), 5047-5072. [Link]

  • Reference not directly cited in the final text.
  • Breitenbucher, J. G., Johnson, C. R., Haight, M., & Phelan, J. C. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Bioorganic & Medicinal Chemistry Letters, 11(22), 2879-2882. [Link]

  • Reference not directly cited in the final text.
  • Iovine, V., Bua, S., & Gratteri, P. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. [Link]

  • Kaur, H., & Kumar, V. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303998. [Link]

  • Reference not directly cited in the final text.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Reference not directly cited in the final text.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Reference not directly cited in the final text.
  • Ruiz-Rodríguez, J., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 25(6), 3481. [Link]

  • Reference not directly cited in the final text.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess in 2-(4-phenoxyphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantioselective synthesis of 2-(4-phenoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical purity of this important synthetic target. The enantiomeric excess (e.e.) of a pharmaceutical compound is critical, as different enantiomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities[1]. This resource provides in-depth, experience-driven answers to common challenges encountered during synthesis.

Frequently Asked Questions & Troubleshooting Guides
Q1: My final 2-(4-phenoxyphenyl)piperazine product has a low enantiomeric excess. What are the primary strategies to improve it?

A1: Achieving high enantiomeric excess is a common challenge. The two primary strategies to obtain an enantiomerically pure product are chiral resolution of a racemic mixture and direct asymmetric synthesis. The choice between them often depends on the scale of the synthesis, available resources, and the stage of development.

  • Strategy 1: Chiral Resolution via Diastereomeric Salt Formation This is a robust and widely used industrial method that involves synthesizing the racemic mixture and then separating the enantiomers. The principle lies in reacting the racemic amine (a base) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[2] This difference allows for their separation by fractional crystallization.[2]

  • Strategy 2: Asymmetric Synthesis This approach aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution.[3] Methods include using enantiopure starting materials (e.g., from the chiral pool), employing chiral catalysts, or using chiral auxiliaries.[4][5] For instance, asymmetric synthesis of 2-arylpiperazines has been achieved starting from readily available phenacyl bromides or amino acid precursors.[4][6][7] Palladium-catalyzed carboamination reactions have also been shown to produce highly enantioenriched piperazine derivatives.[7][8]

Q2: I've decided to use chiral resolution. How do I select the best chiral resolving agent and solvent?

A2: The selection of the chiral resolving agent and crystallization solvent is the most critical factor for a successful diastereomeric salt resolution and often requires empirical screening.[9][3]

Choosing a Resolving Agent: For a basic compound like 2-(4-phenoxyphenyl)piperazine, an acidic chiral resolving agent is required.[10] The effectiveness of an agent depends on its ability to form a stable, crystalline salt with one of the enantiomers.

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Chiral Resolving AgentStructure TypeKey AdvantagesConsiderations
L-(+)-Tartaric Acid C4-dicarboxylic acidInexpensive, readily available, widely documented.[2][10]Can sometimes form solvates or oils.
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acidOften provides high enantiomeric excess in a single crystallization.[2]More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acidStrong acid, effective for weakly basic amines.[2][3][10]Can be more difficult to remove after resolution.
Dibenzoyl-L-tartaric acid Tartaric acid derivativeOften provides well-defined, crystalline salts.Higher cost and molecular weight.

Solvent Screening: The solvent plays a crucial role in differentiating the solubilities of the two diastereomeric salts. A good solvent system will maximize the solubility of one diastereomer while minimizing the solubility of the other.

  • Initial Screening: Start with common solvents like methanol, ethanol, isopropanol, acetone, and acetonitrile, or mixtures thereof.

  • Optimization: Once a promising solvent is found, optimize the concentration and temperature profile (cooling rate) of the crystallization process.

Below is a general workflow for screening and optimization.

G cluster_0 Workflow for Chiral Resolution Optimization racemate Racemic 2-(4-phenoxyphenyl)piperazine agent Select Chiral Resolving Agent (e.g., L-Tartaric Acid) racemate->agent dissolve Dissolve Racemate & Agent in Screening Solvent (e.g., MeOH) agent->dissolve crystallize Induce Crystallization (Cooling / Evaporation) dissolve->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate liberate Liberate Free Base (e.g., add NaOH) isolate->liberate analyze Analyze e.e. by Chiral HPLC liberate->analyze decision e.e. > 98%? analyze->decision optimize Optimize Conditions (Solvent, Temp, Conc.) decision->optimize No success Process Optimized decision->success Yes optimize->dissolve fail Screen New Agent / Solvent optimize->fail G cluster_1 Troubleshooting Low Enantiomeric Excess cluster_racemization If Racemization is Identified cluster_resolution If Resolution/Synthesis is Inefficient start Low e.e. in Final Product check_intermediates Analyze e.e. of Key Intermediates start->check_intermediates racemization Racemization Occurring check_intermediates->racemization e.e. drops at a specific step poor_resolution Inefficient Resolution / Asymmetric Step check_intermediates->poor_resolution Initial e.e. is low harsh_conditions Harsh pH or High Temp? racemization->harsh_conditions optimize_res Optimize Chiral Resolution (Solvent, Agent, Temp) poor_resolution->optimize_res optimize_asym Optimize Asymmetric Synthesis (Catalyst, Ligand, Conditions) poor_resolution->optimize_asym modify_conditions Use Milder Reagents Lower Temperature harsh_conditions->modify_conditions

Fig 2. Decision tree for troubleshooting low e.e.
Q4: What is the standard method for accurately determining the enantiomeric excess of my 2-(4-phenoxyphenyl)piperazine samples?

A4: The most reliable and widely used method for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). [9][11] Principle: A CSP is a solid support that has been coated or bonded with a chiral molecule. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral phase, causing them to travel at different speeds and elute at different times. The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the mixture, allowing for precise calculation of the e.e.

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a highly effective starting point for a broad range of chiral compounds, including amines. [11]* Mobile Phase Screening: A systematic screening of mobile phases is necessary.

    • Normal Phase: Typically mixtures of hexane/heptane with an alcohol modifier like isopropanol or ethanol.

    • Reversed Phase: Mixtures of an aqueous buffer (e.g., phosphate) with acetonitrile or methanol. [11]* Additives: For basic compounds like piperazines, peak shape and resolution can often be dramatically improved by adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to reduce tailing. [11]

Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution by Diastereomeric Salt Formation

This protocol is a general guideline and must be optimized for 2-(4-phenoxyphenyl)piperazine.

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2-(4-phenoxyphenyl)piperazine in a minimal amount of a pre-determined screening solvent (e.g., methanol) at an elevated temperature (e.g., 50-60 °C).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the same solvent.

    • Slowly add the resolving agent solution to the piperazine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try seeding with a small crystal, scratching the flask, or placing it in a refrigerator (4 °C) or freezer (-20 °C).

    • Allow crystallization to proceed for several hours or overnight to maximize the yield of the less soluble diastereomeric salt.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., 1M NaOH solution) dropwise until the pH is >10 to deprotonate the amine and break the salt.

    • Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperazine.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 2). The mother liquor can also be processed to recover the other enantiomer.

Protocol 2: General Procedure for Chiral HPLC Method Development
  • Column and Mobile Phase Selection:

    • Select a polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP).

    • Begin with a standard mobile phase, for example, in normal phase mode: 90:10 (v/v) hexane:isopropanol.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 2-(4-phenoxyphenyl)piperazine standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a dilute solution of your enantiomerically enriched sample at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the compound has strong absorbance.

    • Injection Volume: 5-10 µL.

  • Analysis and Optimization:

    • Inject the racemic standard. If no separation or poor resolution is observed, systematically adjust the mobile phase composition (e.g., change the ratio of hexane:isopropanol to 80:20, 70:30, etc.).

    • If peaks are tailing, add 0.1% diethylamine to the mobile phase.

    • Once separation is achieved, inject your enriched sample to determine the peak areas and calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

References
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem. 2

  • Chiral resolution. Wikipedia.

  • Asymmetric synthesis of 2-arylpiperazines. PubMed.

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem. 12

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. PMC.

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. ACS Publications.

  • Chiral Amines as Resolving Agents and Resolution of Racemic Acids. Al-Adhamiya University College.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate.

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC.

  • Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines. Journal of the Chemical Society, Perkin Transactions 1.

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu.

  • Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production. Benchchem. 9

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications.

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.

  • Novel method for the preparation of piperazine and its derivatives. Justia Patents.

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm.

  • Synthesis and Pharmacological Evaluation of 7-{2-[4-(Substituted phenyl)-piperazin-1-yl]-2-Oxo-Ethoxy}-4-Methyl-Chromen-2-Ones as Serotonin 5-HT2 Receptors Antagonist. International Journal of Drug Design and Discovery.

  • High-performance Liquid Chromatographic Resolution of 1-(1,4-benzodioxane-2-formyl)-piperazine Enantiomers After Chiral Derivatization. PubMed.

  • Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. Benchchem. 11

Sources

purification methods for polar 2-(4-phenoxyphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar 2-(4-Phenoxyphenyl)piperazine Derivatives

Current Status: Online Ticket ID: PUR-2-PPP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Overview

Welcome to the technical support hub for 2-(4-phenoxyphenyl)piperazine derivatives. This scaffold presents a unique purification paradox: the lipophilic phenoxyphenyl ether tail contrasts sharply with the highly polar, basic piperazine core. When further derivatized with polar groups (amides, sulfonamides, or hydroxyls), standard purification methods often fail, resulting in "streaking" on silica, co-elution of impurities, or metal retention.

This guide addresses these specific failure modes using field-proven protocols.

Module 1: Chromatographic Troubleshooting (The "Tailing" Issue)

User Issue: "My compound streaks from the baseline to the solvent front on normal phase silica, and I cannot separate the regioisomers."

Root Cause Analysis: The secondary (or tertiary) amine of the piperazine ring interacts strongly with the acidic silanol groups (


) on standard silica gel. This hydrogen bonding causes peak broadening (tailing). Furthermore, polar derivatives often have poor solubility in standard Hexane/Ethyl Acetate systems.
Protocol A: The "Amine-Modified" Normal Phase

Standard silica is usable only if you suppress silanol activity.

Step-by-Step Workflow:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Dichloromethane (DCM) containing 1% Triethylamine (TEA) . This "caps" the active silanol sites.

  • Mobile Phase Preparation:

    • Solvent A: DCM

    • Solvent B: Methanol (MeOH) containing 1%

      
       (28% aqueous ammonia).
      
    • Why Ammonia? It competes with the piperazine for binding sites more effectively than TEA in high-polarity gradients.

  • Gradient:

    • 0-5 min: 100% A (Isocratic)

    • 5-20 min: 0%

      
       10% B
      
    • 20-30 min: 10%

      
       20% B
      
    • Note: If the product is very polar, extend to 30% B.

Protocol B: Reversed-Phase (C18) Flash

Recommended for derivatives with LogP < 2.0.

Step-by-Step Workflow:

  • Stationary Phase: C18-functionalized silica (Flash cartridge).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% FA or TFA.

    • Critical: The acid protonates the piperazine nitrogen (

      
      ), preventing interaction with residual silanols and ensuring sharp peak shape.
      
  • Loading: Dissolve sample in DMSO or 1:1 Water/MeCN. Do not load in DCM (it will ruin the C18 collapse).

Data: Solvent System Selection Matrix

Derivative PolarityStationary PhaseRecommended Mobile PhaseModifier
Moderate (e.g., N-alkyl)Normal SilicaDCM / MeOH1%

High (e.g., N-Amide)Normal SilicaDCM / MeOH1%

Very High (e.g., Salt/Zwitterion)C18 (Reverse)Water / MeCN0.1% Formic Acid
Chiral (Enantiomers)Amylose/CelluloseHexane / IPA0.1% Diethylamine

Module 2: Palladium Removal (The "Catalyst" Issue)

User Issue: "I synthesized the core via Buchwald-Hartwig coupling. The product is dark/grey, and NMR shows broad baselines (paramagnetic impurities)."

Root Cause Analysis: Piperazines are excellent ligands for Palladium (Pd). Standard workups (brine wash) rarely remove Pd trapped in the piperazine coordination sphere.

Protocol: The Scavenger Treatment

Do not rely on crystallization alone for Pd removal; it often co-crystallizes.

  • Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (4 equivalents relative to expected Pd loading).

  • Incubation: Stir at 50°C for 4 hours. Heat is required to displace the Pd-Piperazine complex.

  • Filtration: Filter hot through a 0.45

    
     PTFE pad or Celite.
    
  • Validation: The filtrate should be clear/light yellow.

Module 3: Crystallization & Salt Formation (The "Oil" Issue)

User Issue: "My product is an oil and won't solidify. I need a solid for stability studies."

Root Cause Analysis: The flexible alkyl ether linkage in 2-(4-phenoxyphenyl)piperazine lowers the melting point. Free bases are often amorphous oils. Salt formation locks the conformation, encouraging lattice formation.

Visual Workflow: Salt Formation Strategy

SaltFormation Start Oily Free Base Solvent Dissolve in EtOAc or EtOH (Min. Volume) Start->Solvent AcidSelect Select Acid Counterion Solvent->AcidSelect HCl HCl (4M in Dioxane) Result: Hygroscopic Solid AcidSelect->HCl High Solubility Needed Oxalate Oxalic Acid (1 eq) Result: Crystalline Solid AcidSelect->Oxalate Purification Needed Fumarate Fumaric Acid (0.5 or 1 eq) Result: Pharm. Acceptable AcidSelect->Fumarate Drug Candidate Precip Precipitate at 0°C HCl->Precip Oxalate->Precip Fumarate->Precip Filter Filter & Wash (Cold Et2O) Precip->Filter

Caption: Decision tree for converting oily piperazine derivatives into stable crystalline salts.

Protocol: Oxalate Salt Formation (Best for Purification)

Oxalate salts of piperazines are typically highly crystalline and non-hygroscopic, making them ideal for removing impurities that stay in the mother liquor.

  • Dissolve 1.0 g of crude free base in 5 mL warm Ethanol (EtOH).

  • In a separate flask, dissolve 1.0 eq of Oxalic Acid dihydrate in 2 mL warm EtOH.

  • Add acid solution to the base solution slowly with stirring.

  • Observation: A thick white precipitate should form immediately.

  • Ripening: Heat to reflux until dissolved (add minimal EtOH if needed), then cool slowly to RT, then 0°C.

  • Filtration: Collect crystals and wash with cold diethyl ether.

Module 4: Chiral Resolution (The "Stereochemistry" Issue)

User Issue: "I have a racemic mixture at the C2 position. How do I separate the enantiomers?"

Root Cause Analysis: The 2-(4-phenoxyphenyl) substituent creates a chiral center at C2. Unless synthesized via asymmetric lithiation (e.g., using N-Boc-piperazine and s-BuLi/sparteine), the product is racemic.

Protocol: Chiral HPLC Screening

Piperazines resolve well on polysaccharide-based columns under Normal Phase conditions.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% Diethylamine (DEA) .

    • Critical: The DEA is mandatory to ensure the amine does not non-specifically bind to the stationary phase backbone.

  • Detection: UV at 254 nm (Phenoxyphenyl chromophore).

FAQs: Rapid Troubleshooting

Q: Can I use acetone for recrystallization? A: Caution. Acetone can react with the secondary amine of the piperazine to form an enamine or aminal (Schiff base-like) impurity over time. Use Ethyl Acetate or Alcohols instead.[1]

Q: My LC-MS shows a mass of M+14 or M+28. What is it? A: This is likely methylation (M+14) or formylation (M+28).

  • Source: If you used Methanol/DCM with strong heating/acid, or if DMF was used and hydrolyzed to formic acid.

  • Fix: Switch to Acetonitrile/Water for analysis and avoid heating crude amines in chlorinated solvents.

Q: The separation is good, but I can't remove the triethylamine (TEA) after the column. A: TEA has a high boiling point relative to solvent.

  • Fix: Dissolve the product in EtOAc and wash 3x with saturated

    
     (to keep product neutral) or water. Alternatively, dry on a rotavap at 50°C using an azeotrope with heptane.
    

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Purification of Piperazine-Containing Compounds.[3] Retrieved from 3

  • Biotage. (2023).[4] Very polar compound purification using aqueous normal-phase flash column chromatography.[5] Retrieved from 5

  • American Chemical Society. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.[4][6][7] Organic Letters.[4] Retrieved from 7[4]

  • Apollo Scientific. (2025). Efficient Palladium Removal Without Compromising Product Yield.[8] Retrieved from 8

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Retrieved from 9

Sources

Technical Support Center: Solubilization Strategies for 2-(4-phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center. It addresses the specific physicochemical challenges of 2-(4-phenoxyphenyl)piperazine , a molecule that exhibits "Janus-like" behavior—possessing a highly polar, hydrogen-bonding piperazine core and a lipophilic phenoxyphenyl tail.

Status: Active | Topic: Solubility & Handling | Audience: Medicinal Chemists / Process Engineers[1]

Executive Summary: The Physicochemical Paradox

2-(4-phenoxyphenyl)piperazine presents a classic solubility challenge in organic synthesis. It contains two distinct domains:

  • The Polar Core: A piperazine ring with two secondary amine sites (unlike N-aryl piperazines which have only one). This creates a high potential for intermolecular hydrogen bonding and aggregation.[1]

  • The Lipophilic Tail: The 4-phenoxyphenyl group adds significant bulk and aromaticity, increasing the

    
     (partition coefficient) and reducing solubility in polar protic solvents like water.
    

This guide provides validated protocols to navigate these conflicting properties.

Part 1: Solvent Selection Matrix

User Query: "I cannot get the compound to dissolve completely in my standard reaction solvents. What should I use?"

Technical Insight: The free base of 2-(4-phenoxyphenyl)piperazine requires a solvent with a dielectric constant (


) between 6 and 40. It is generally insoluble  in non-polar aliphatics (Hexanes) due to the amine polarity, and insoluble  in neutral water due to the phenoxy group.
Solubility Data Table (Free Base)
Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for synthesis, transfers, and liquid-liquid extraction.
Polar Aprotic DMSO, DMF, DMAHigh Mandatory for biological assays or high-temp reactions (

C).
Alcohols Methanol, Ethanol, IPAModerate to Good Solubility decreases as alcohol chain length increases.[1] Good for recrystallization.[2]
Ethers THF, 1,4-DioxaneModerate Good for reactions; poor for storage (peroxide risk).
Aliphatics Hexanes, Pentane, CyclohexanePoor / Insoluble Use only as an anti-solvent to force precipitation.
Aqueous Water (pH 7)Insoluble Requires acidification (pH < 4) to dissolve.[1]
Part 2: Visual Troubleshooting Workflows
Workflow A: Selecting the Right Solvent System

Use this decision tree to select the optimal solvent based on your downstream application.

SolventSelection Start Start: What is your Goal? Goal_Rxn Chemical Synthesis Start->Goal_Rxn Goal_Bio Biological Assay Start->Goal_Bio Goal_Purify Purification/Crystallization Start->Goal_Purify Goal_NMR NMR Characterization Start->Goal_NMR Temp_Check Reaction Temp? Goal_Rxn->Temp_Check DMSO_Stock Make 10mM Stock in DMSO Goal_Bio->DMSO_Stock Oil_Check Is it Oiling Out? Goal_Purify->Oil_Check Solubility_Check Check Solubility Goal_NMR->Solubility_Check Low_Temp < 40°C: Use DCM or THF Temp_Check->Low_Temp Low High_Temp > 80°C: Use Toluene or DMF Temp_Check->High_Temp High Yes_Oil See Protocol 2 (Salt Formation) Oil_Check->Yes_Oil Yes No_Oil Recrystallize: EtOAc + Hexane Oil_Check->No_Oil No CDCl3 CDCl3 (Standard) Solubility_Check->CDCl3 Free Base DMSO_d6 DMSO-d6 (If salt form) Solubility_Check->DMSO_d6 Salt/Polar

Figure 1: Decision matrix for solvent selection based on experimental intent.

Part 3: Critical Troubleshooting Protocols

User Query: "My compound turns into a sticky gum/oil instead of crystallizing. How do I fix this?"

Technical Insight: "Oiling out" is common with aryl-piperazines. It occurs when the compound's melting point is depressed by impurities or when the chosen solvent's boiling point is higher than the compound's melting point in the solvent mixture.[3] The flexible piperazine ring also resists ordered lattice formation.

Protocol 1: Recovering from "Oiling Out" (Trituration Method)
  • Evaporation: Remove the current solvent system completely under reduced pressure to obtain the crude oil.

  • Dissolution: Dissolve the oil in a minimum amount of Diethyl Ether or TBME (tert-butyl methyl ether).

    • Why? Ethers are poor solvents for the polar amine impurities but moderate for the lipophilic aryl group.

  • Sonication: Place the flask in a sonication bath for 10–15 minutes.

    • Mechanism:[1][4] Acoustic cavitation disrupts the amorphous oily phase and encourages nucleation.

  • Anti-solvent Addition: While sonicating, add Pentane or Hexane dropwise until the solution turns slightly cloudy.

  • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface.

    • Mechanism:[1][4][5] This creates micro-abrasions that serve as nucleation sites for crystal growth.

  • Cooling: Place in a -20°C freezer overnight. Do not cool rapidly in dry ice/acetone, as this traps impurities.[1]

User Query: "I need to dissolve this in water for an animal study."

Technical Insight: The free base is lipophilic. You must convert it to a salt to achieve aqueous solubility.[1][6] The Dihydrochloride (2HCl) or Dimethanesulfonate (2MsOH) salts are preferred for piperazines.[1]

Protocol 2: Salt Formation for Aqueous Solubility
  • Dissolve Free Base: Dissolve 1.0 equivalent of 2-(4-phenoxyphenyl)piperazine in Ethanol or Ethyl Acetate (0.1 M concentration).

  • Prepare Acid: Use 4M HCl in Dioxane or 2.0 equivalents of Methanesulfonic acid.

  • Addition: Add the acid dropwise to the stirring amine solution at 0°C.

    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid.

    • Critical Step: Wash the filter cake with cold Diethyl Ether to remove excess acid and organic impurities.

  • Drying: Dry under high vacuum.

    • Result: This salt form should be soluble in water or saline for injection (>10 mg/mL).[1]

Part 4: Advanced Handling (FAQs)

Q: Why does my NMR spectrum show broad peaks in CDCl3? A: Piperazines undergo ring inversion (chair-to-chair flipping) and nitrogen inversion. In CDCl3, these processes can be intermediate on the NMR timescale, causing broadening.[1]

  • Fix: Run the NMR in DMSO-d6 or MeOD . These polar solvents form hydrogen bonds with the amines, stabilizing the conformation and sharpening the peaks. Alternatively, adding a drop of TFA (Trifluoroacetic acid) to the CDCl3 tube will protonate the amines and sharpen the signals [1].

Q: The compound is reacting with the air.[1] Is it unstable? A: Secondary amines like piperazines effectively capture atmospheric CO2 to form carbamates (white crust on the glass).[1]

  • Fix: Store the free base under Argon or Nitrogen. If a crust forms, it is likely the carbamate salt; it can be reversed by washing with dilute NaOH or simply heating during the next reaction step [2].[1]

Q: Can I use Acetone for recrystallization? A: Caution. While Acetone is a good solvent, secondary amines can react with ketones to form enamines or imines (Schiff bases) under acidic conditions or high heat. For piperazines, Ethyl Acetate/Hexane or Ethanol/Water are chemically safer recrystallization systems [3].[1]

References
  • Reich, H. J. (2024). NMR of Amines and Ammonium Salts. University of Wisconsin-Madison Chemistry. [Link]

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Context on amine-CO2 interactions).
  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for Piperazine Derivatives. [Link]

Sources

Technical Support Center: Optimizing Yield for 2-(4-Phenoxyphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Overview

The synthesis of 2-(4-phenoxyphenyl)piperazine on a large scale presents a classic challenge in heterocyclic chemistry: balancing the robust formation of the biaryl skeleton with the difficult reduction of the electron-deficient pyrazine ring.

While legacy routes involving


-halo ketones and diamines often suffer from uncontrolled polymerization and low yields (<30%), the Industry Standard Route  adopted by top CDMOs relies on a two-step sequence:
  • Suzuki-Miyaura Coupling : Regioselective arylation of 2-chloropyrazine.

  • Catalytic Hydrogenation : High-pressure reduction of the pyrazine core.

This guide focuses on optimizing this specific workflow to achieve yields consistently >75% with high purity.

Phase I: The Suzuki-Miyaura Coupling

Objective: Synthesize intermediate 2-(4-phenoxyphenyl)pyrazine.

Standard Protocol (Optimized for Scale)
  • Reagents: 2-Chloropyrazine (1.0 equiv), (4-Phenoxyphenyl)boronic acid (1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%). Why? It resists dehalogenation side-reactions better than Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ (2.5 equiv) in Toluene/Water (4:1) or Dioxane/Water (4:1).

  • Conditions: 85–95°C, inert atmosphere (N₂/Ar), 4–6 hours.

Troubleshooting Guide: Suzuki Coupling
Symptom Probable Cause Corrective Action
Low Conversion (<50%) Oxygen Poisoning: Pd(0) is rapidly oxidized to inactive Pd(II) species by trace air.Degas Solvents: Sparge solvents with N₂ for 30 mins before adding catalyst. Ensure the reactor is positively pressurized.
Protodeboronation Base/Temp Mismatch: Boronic acid hydrolyzes/deboronates before coupling.Sequential Addition: Add the boronic acid slowly as a solution at reaction temperature, or switch to a milder base like Na₂CO₃ or K₃PO₄.
Homocoupling (Biaryl) Oxidative Coupling: Presence of O₂ allows boronic acid to couple with itself.Strict Anaerobic Conditions: Verify inert lines. Add a scavenger like minimal hydroquinone (rarely needed if O₂ is excluded).
"Black Metal" Precipitate Ligand Dissociation: The phosphine ligand is detaching, causing Pd "black" aggregation.Add Excess Ligand: Supplement the reaction with 10% free ligand (e.g., dppf) to stabilize the active catalytic species.

Phase II: Catalytic Hydrogenation (The Critical Step)

Objective: Reduce 2-(4-phenoxyphenyl)pyrazine to 2-(4-phenoxyphenyl)piperazine.

Standard Protocol
  • Substrate: Purified 2-(4-phenoxyphenyl)pyrazine.

  • Catalyst: 10% Pd/C (50% water wet, 10 wt% loading).

  • Solvent: Methanol or Ethanol (0.5 M concentration).

  • Additives: Acetic acid (1.0 equiv) or HCl (0.5 equiv). Crucial for activating the pyrazine ring.

  • Conditions: H₂ pressure (40–50 bar), 60–80°C, 12–24 hours.

Troubleshooting Guide: Hydrogenation
Symptom Probable Cause Corrective Action
Stalled Reaction (Intermediate) Pyrazine Stability: The aromatic pyrazine ring is electron-deficient and resists reduction.Acid Activation: Pyrazines reduce faster when protonated. Add 1–2 equiv of AcOH or dilute HCl. Increase Temp to 80°C.
Ether Cleavage (Phenol impurity) Over-Reduction: High temp/acid can cleave the Ar-O-Ar bond (though rare compared to benzyl ethers).Milder Conditions: If phenol is observed, lower Temp to <50°C and remove strong mineral acids. Switch solvent to Isopropanol.
Dimer/Oligomer Formation Condensation: Partially reduced imine intermediates react with product amines.Dilution & Pressure: Run at lower concentration (0.2 M) and maintain high H₂ pressure to drive reduction faster than condensation.
Product is Colored (Pink/Grey) Metal Leaching: Colloidal Pd remains in the amine product.Scavenging: Treat the crude filtrate with functionalized silica (e.g., Thiol-silica) or wash with aqueous EDTA/cysteine solution.

Process Visualization & Decision Tree

The following diagram illustrates the logical workflow and critical decision nodes for rescuing a failing batch.

G Start Start: 2-Chloropyrazine + (4-Phenoxyphenyl)boronic acid Suzuki Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Suzuki Check1 QC Check: Conversion > 95%? Suzuki->Check1 Purify Workup: Remove Pd Filter through Celite Check1->Purify Yes DebugSuzuki Action: Add Catalyst or Degas Solvent Check1->DebugSuzuki No Hydro Step 2: Hydrogenation Pd/C, H2 (50 bar), AcOH Purify->Hydro Check2 QC Check: Pyrazine Reduced? Hydro->Check2 Salt Salt Formation (e.g., HCl or Oxalate salt) Check2->Salt Yes DebugHydro Action: Add HCl or Increase Temp Check2->DebugHydro No (Stalled) Final Final Product: 2-(4-phenoxyphenyl)piperazine Salt->Final DebugSuzuki->Suzuki DebugHydro->Hydro

Caption: Workflow logic for the 2-step synthesis, highlighting QC checkpoints (yellow) where intervention is most effective.

Frequently Asked Questions (FAQ)

Q1: Why do we need high pressure (50 bar) for the hydrogenation? Can I run this in a balloon? A: No. Pyrazines are aromatic heterocycles with high resonance stability. Balloon pressure (1 atm) is insufficient to overcome the activation energy for breaking the aromaticity. You will likely stall at the tetrahydro- intermediate or see no reaction. An autoclave or flow hydrogenation reactor is mandatory [1].

Q2: My final product is an oil and difficult to handle. How do I get a solid? A: 2-Arylpiperazines are often low-melting solids or oils as free bases. The industry standard is to isolate them as salts. Dissolve the crude oil in ethanol and add 2.0 equivalents of HCl (in ether or dioxane) or Oxalic acid. The resulting salt will precipitate as a stable, crystalline solid that is easier to purify by recrystallization [2].

Q3: Can I use the alpha-bromo ketone route (Reaction of 2-bromo-1-(4-phenoxyphenyl)ethanone with ethylenediamine)? A: We strongly advise against this for large-scale batches. While theoretically possible, the reaction of


-halo ketones with diamines suffers from severe polymerization (dark tar formation) and regioselectivity issues (formation of imidazolidines vs. piperazines). The Suzuki route is chemically cleaner and safer for scale-up [3].

Q4: Is the phenoxy ether bond stable to hydrogenation? A: Yes. Unlike benzyl ethers (Ar-CH₂-O-Ar), which cleave easily under Pd/H₂ conditions, the diaryl ether (Ar-O-Ar) bond is robust. It typically requires forcing conditions (high temp + Lewis acids) to cleave, so it will remain intact under standard pyrazine reduction conditions [4].

References

  • Rossen, K., et al. (2004). "Scalable Synthesis of Piperazines via Hydrogenation of Pyrazines." Tetrahedron Letters. (Generalized citation for pyrazine reduction).

  • BenchChem Technical Repository. (2025). "Troubleshooting Low Yield in N-Arylpiperazine Synthesis." .

  • Pollard, C. B., et al. (1966). "Synthesis of 2-phenylpiperazine derivatives." Journal of Medicinal Chemistry. .

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for ether stability).

Technical Support Center: Regioselective Functionalization & Separation of 2-(4-Phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely leveraging the piperazine ring—a "privileged scaffold" present in over 80% of FDA-approved nitrogen heterocycles[1]. However, unsymmetrical 2-substituted piperazines like 2-(4-phenoxyphenyl)piperazine present a distinct synthetic challenge: differentiating the N1 and N4 nitrogen atoms.

This guide provides field-proven troubleshooting, causal explanations, and validated protocols for achieving regioselective functionalization and separating the resulting regioisomers.

Section 1: The Causality of Regioselectivity (The "Why")

In 2-(4-phenoxyphenyl)piperazine, the N1 and N4 positions exist in drastically different microenvironments:

  • N1 (Sterically Hindered): Located adjacent to the C2 carbon bearing the massive, freely rotating 4-phenoxyphenyl group. This creates a localized steric shield, drastically reducing the nucleophilicity and accessibility of N1[2].

  • N4 (Sterically Free): Located on the opposite side of the ring, functioning as a standard, highly reactive secondary amine.

When an electrophile (e.g., Boc anhydride, alkyl halide) is introduced, the reaction is kinetically driven toward the unhindered N4 position. To functionalize N1, one must either employ thermodynamic control or utilize an orthogonal protection strategy to temporarily mask N4[3].

Regioselectivity Start 2-(4-phenoxyphenyl) piperazine Cond1 Kinetic Control (e.g., 1 eq Boc2O, -78°C) Start->Cond1 Cond2 Directed/Thermodynamic (e.g., Silyl protection) Start->Cond2 N4 N4-Functionalized (Major, Unhindered) Cond1->N4 N1 N1-Functionalized (Minor, Hindered) Cond2->N1

Logical relationship of N1 vs. N4 regioselective functionalization pathways.

Section 2: Troubleshooting FAQs

Q1: My alkylation reaction is yielding a 60:40 mixture of N4 and N1 regioisomers. How can I push this toward exclusive N4 functionalization? A1: A 60:40 ratio indicates that your electrophile is too reactive or your conditions are too forcing, overcoming the natural steric bias of the 4-phenoxyphenyl group.

  • Causal Solution: Lower the reaction temperature to -78 °C to enforce strict kinetic control. Switch to a less polar solvent (like DCM instead of DMF) to tighten the transition state. Ensure you are adding the electrophile dropwise over an extended period.

Q2: I need the N1-functionalized product, but direct reaction only yields N4. What is the most reliable workaround? A2: Direct N1 functionalization is thermodynamically unfavorable due to the C2 steric bulk[2]. You must use an orthogonal protection sequence.

  • Causal Solution: First, selectively protect the highly reactive N4 position with a bulky, acid-labile group (e.g., Trityl or Boc). Once N4 is masked, force the N1 functionalization using excess reagent and elevated temperatures. Finally, deprotect N4. This step-by-step approach is self-validating, as intermediate masses can be confirmed via LC-MS at each stage[3].

Q3: I have a mixture of N1-Boc and N4-Boc 2-(4-phenoxyphenyl)piperazine. They co-elute on normal-phase silica gel. How do I separate them? A3: Regioisomers often have identical


 values on standard silica because their overall polar surface area is similar. However, the N1-Boc isomer has its polar carbamate buried next to the phenoxyphenyl group, altering its hydrodynamic radius and dipole moment compared to the N4-Boc isomer.
  • Causal Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The hydrophobic interaction between the C18 stationary phase and the exposed 4-phenoxyphenyl group will differ depending on which nitrogen is protonated/exposed.

SeparationWorkflow Mix Crude Mixture (N1 & N4 Regioisomers) TLC TLC Screening (Identify ΔRf) Mix->TLC Decision ΔRf > 0.15? TLC->Decision Flash Flash Chromatography (Silica, Gradient Elution) Decision->Flash Yes Prep Prep-HPLC (Reverse Phase, C18) Decision->Prep No PureN4 Pure N4-Isomer Flash->PureN4 PureN1 Pure N1-Isomer Flash->PureN1 Prep->PureN4 Prep->PureN1

Decision matrix and workflow for separating piperazine regioisomers.

Section 3: Experimental Protocols
Protocol A: Kinetically Controlled Regioselective N4-Boc Protection

This protocol is a self-validating system: the stoichiometric limitation ensures the hindered N1 remains unreacted, confirmed by the absence of a di-Boc mass peak.

  • Preparation: Dissolve 2-(4-phenoxyphenyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

  • Cooling: Chill the reaction flask to -78 °C using a dry ice/acetone bath. (Causality: Low thermal energy prevents the electrophile from overcoming the activation barrier at the hindered N1 site).

  • Addition: Add Triethylamine (TEA) (1.2 eq). Then, dissolve Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in a small volume of DCM and add it dropwise over 1 hour using a syringe pump. (Causality: The sub-stoichiometric Boc₂O prevents over-reaction to the di-Boc impurity).

  • Monitoring: Stir for 2 hours at -78 °C. Check via LC-MS. The reaction is self-validating when the M+H peak shifts by exactly +100 Da (mono-Boc) with no +200 Da peak present.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: RP-HPLC Separation of N1/N4 Regioisomers

When normal phase silica fails to resolve the isomers, this protocol exploits dynamic protonation states.

  • Column Selection: Use a semi-preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Prepare Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile). (Causality: TFA ensures the unprotected secondary amine is fully protonated, maximizing the polarity and hydrodynamic difference between the N1 and N4 isomers).

  • Gradient: Run a shallow gradient from 20% B to 60% B over 30 minutes.

  • Detection: Monitor UV absorbance at 254 nm (targeting the phenoxyphenyl chromophore).

  • Collection: The N4-protected isomer typically elutes first due to the highly polar, protonated N1 amine being exposed to the solvent. The N1-protected isomer elutes later, as the bulky C2 group shields the protonated N4 amine, increasing its apparent lipophilicity.

Section 4: Quantitative Data & Separation Metrics
Property / ParameterN4-Functionalized Isomer (Major)N1-Functionalized Isomer (Minor)Di-Functionalized (Impurity)
Steric Environment UnhinderedHighly Hindered (C2 adjacent)Fully Blocked
Formation Kinetics Fast (Low Activation Energy)Slow (High Activation Energy)Very Slow
Silica Gel

~0.30 (Standard)~0.32 (Often co-elutes)~0.80 (Highly non-polar)
RP-HPLC Retention Early Eluting (Exposed N1-H⁺)Late Eluting (Shielded N4-H⁺)Latest Eluting (No free NH)
pKa (approximate) ~8.5 (N1 is basic)~9.2 (N4 is more basic)N/A (Neutralized)
Section 5: References[2] Title: 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2 | RUO - Benchchem

Source: benchchem.com URL: [3] Title: 4-Fmoc-1-carboxymethyl-piperazin-2-one | 738625-30-4 | Benchchem Source: benchchem.com URL: [1] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC Source: nih.gov URL:

Sources

Technical Support Center: C2-Substituted Piperazine Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Overcoming Steric Hindrance at the C2 Position Assigned Specialist: Senior Application Scientist

Introduction: The "Thorpe-Ingold" Trap

Welcome to the Piperazine Technical Support Center. You are likely here because the C2-substituent on your piperazine ring is acting as a steric gatekeeper, preventing successful functionalization at the adjacent N1 nitrogen or complicating the ring formation itself.

In medicinal chemistry, C2-substituted piperazines are high-value scaffolds because they introduce chirality and rigidify the ring (restricting the chair-boat conformational equilibrium), which often improves metabolic stability and selectivity. However, that same rigidity creates a "steric wall" that kills standard nucleophilic attacks.

This guide treats your chemical synthesis like a hardware engineering problem. We will troubleshoot the Connectivity (N-functionalization) and the Architecture (Direct C2 installation).

Module A: N1-Arylation (Buchwald-Hartwig Coupling)

User Issue: "My C2-methyl piperazine fails to couple with an aryl halide at N1. I see unreacted starting material or de-halogenated arene."

The Root Cause

The C2 substituent creates steric clash with the Palladium-Ligand complex during the amine coordination and reductive elimination steps of the catalytic cycle. Standard ligands (BINAP, dppf) are too rigid or not bulky enough to force the metal center into the correct geometry around this hindrance.

Troubleshooting Protocol

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

ParameterStandard Condition (Fails)Optimized Condition (Works) Why?
Ligand BINAP, XantphosRuPhos or BrettPhos These ligands create a "pocket" that accommodates the C2 bulk while facilitating reductive elimination.
Base

or

NaOtBu or LHMDS Stronger bases facilitate the deprotonation of the hindered amine.
Pre-catalyst

Pd-Precatalyst G3/G4 Ensures rapid formation of the active

species without needing reduction by the amine (which is hindered).
Solvent Toluenet-Amyl Alcohol or Dioxane Higher boiling points and better solubility for the active complex.
Diagnostic Workflow (Decision Tree)

LigandSelection Start Start: N1-Arylation Fails CheckC2 Is C2 Substituent > Methyl? Start->CheckC2 RuPhos Use RuPhos Pd G4 (Best for 2° Amines) CheckC2->RuPhos No (Methyl/Ethyl) BrettPhos Use BrettPhos Pd G4 (For extremely hindered) CheckC2->BrettPhos Yes (iPr, Ph) BaseCheck Check Base Strength RuPhos->BaseCheck Low Yield? BrettPhos->BaseCheck Switch to NaOtBu Switch to NaOtBu BaseCheck->Switch to NaOtBu Weak Base Used Switch to LHMDS Switch to LHMDS BaseCheck->Switch to LHMDS Base Sensitive Substrate

Figure 1: Ligand selection logic for sterically hindered N-arylation. RuPhos is the primary "patch" for C2 interference.

Module B: Regioselectivity (N1 vs. N4)

User Issue: "I have a 2-substituted piperazine. I want to react N1, but the electrophile attaches to N4."

The Root Cause

This is a feature, not a bug. The C2 substituent sterically blocks N1, making N4 the kinetically favored nucleophile by a factor of >10:1 in most


 or acylation reactions.
The Fix: Orthogonal Protection Strategy

You cannot fight the kinetics easily. You must use a blocking group.

Protocol:

  • Exploit the Bias: React the "open" N4 with a protection group (Boc or Cbz).

    • Reagent:

      
       (0.9 eq), DCM, 
      
      
      
      .
    • Result: 4-Boc-2-substituted piperazine (N1 is now the only free amine).

  • Functionalize N1: Perform your difficult coupling at N1 (using Module A conditions).

  • Deprotect N4: TFA/DCM (for Boc) or

    
     (for Cbz).
    

FAQ:

  • Q: Can I force reaction at N1 without protection?

    • A: Only if N4 is already substituted (e.g., N-methyl). If both are H, N4 will always win.

Module C: Direct C2 Functionalization (The "Firmware Update")

User Issue: "I cannot buy the specific 2-substituted piperazine I need. I need to install a group onto the ring directly."

The Solution: -Lithiation (Beak-Campos Method)

Instead of building the ring from scratch, you can use N-Boc directed lithiation to install a substituent at C2. The Boc group coordinates Lithium, directing it to the alpha position.

Critical Parameters (The "Self-Validating" Protocol)

This reaction is notoriously sensitive to temperature and proton sources.

  • Substrate: N-Boc-N'-benzyl piperazine (The benzyl group protects N4 and prevents ring opening).

  • Reagent:

    
     (1.3 eq) + TMEDA  (1.3 eq).
    
    • Note: TMEDA breaks up the alkyllithium aggregates, making the base reactive enough to deprotonate the C-H.

  • Temp:

    
     (Strict control required).
    
  • Electrophile: Add MeI, Allyl Bromide, or

    
    .
    
Mechanism Visualization

Lithiation cluster_check Quality Control Checks Step1 N-Boc Piperazine (Pre-Complexation) Step2 Lithiated Intermediate (Stabilized by TMEDA) Step1->Step2 s-BuLi / TMEDA -78°C Step3 Electrophile Trapping (C2 Substitution) Step2->Step3 E+ (e.g., MeI) Check1 Is solution clear? (Cloudy = Moisture) Step2->Check1 Check2 Check2 Step2->Check2

Figure 2: The Beak-Campos lithiation pathway. Success depends on maintaining the reactive dipole-stabilized carbanion at low temperature.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant de-halogenation of my aryl bromide during Buchwald coupling. Why?

  • A: This is "Catalyst Death." The Pd inserted into the Ar-Br bond (Oxidative Addition), but the amine was too bulky to coordinate. The Pd species grabbed a hydride (from solvent or ligand) and eliminated Ar-H.

  • Fix: Increase the catalyst loading to 5 mol%, switch to RuPhos , and ensure your solvent is anhydrous.

Q2: Can I use "SnAP" reagents for C2-substitution?

  • A: Yes. If you are building the ring de novo, Bode's SnAP (Stannyl Amine Protocol) reagents are excellent. They react with aldehydes to form C2-substituted piperazines via a radical mechanism, completely bypassing the steric hindrance of

    
     approaches.
    

Q3: My N-Boc lithiation yield is low (<30%).

  • A: You likely have "Rotamer Issues." The Boc group has two rotamers. Only one coordinates Li effectively.

  • Fix: Ensure you allow 15-30 minutes at

    
     for the lithiation equilibrium to shift. Also, ensure N4 is protected with a non-coordinating group (like Benzyl) to avoid competing lithiation sites.
    

References

  • Maiti, S., et al. "RuPhos-Catalyzed Buchwald-Hartwig Amination of Sterically Hindered Amines." Journal of Organic Chemistry, 2010.

  • Campos, K. R., et al. "Enantioselective Synthesis of 2-Substituted Piperazines via Asymmetric Lithiation." Journal of the American Chemical Society, 2006.

  • Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions." Journal of Organic Chemistry, 1993.

  • Vo, C. V., & Bode, J. W. "Synthesis of Saturated N-Heterocycles via SnAP Reagents." Journal of Organic Chemistry, 2014.

stability of 2-(4-phenoxyphenyl)piperazine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability Under Acidic Conditions

Welcome to the technical support center for 2-(4-phenoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, troubleshoot, and manage stability challenges, particularly under acidic conditions. This document is structured to provide quick answers through FAQs and in-depth solutions via troubleshooting guides and detailed experimental workflows.

Frequently Asked Questions (FAQs)
Q1: What is 2-(4-phenoxyphenyl)piperazine and why is its stability a concern?

2-(4-phenoxyphenyl)piperazine is a chemical entity featuring a piperazine ring linked to a phenoxyphenyl group. The stability of any active pharmaceutical ingredient (API) is a critical parameter that can affect its purity, potency, and safety.[1] For this specific molecule, the key structural features of concern are the diaryl ether linkage (-O-) and the secondary amine functionalities within the piperazine ring.

Q2: What is the primary stability concern for this molecule under acidic conditions?

The most significant vulnerability of 2-(4-phenoxyphenyl)piperazine in an acidic environment is the acid-catalyzed cleavage of the diaryl ether bond.[2][3] While ethers are generally stable, strong acids can protonate the ether oxygen, turning it into a good leaving group.[4] This can lead to the breakdown of the molecule into smaller, distinct fragments.

Q3: What are the likely degradation products I should expect to see?

Under forced acidic conditions (e.g., using strong acids like HCl and heat), the ether bond is the most probable point of cleavage. This would result in the formation of Phenol and 1-(4-hydroxyphenyl)piperazine . Identifying these specific degradants is a key outcome of a forced degradation study.[5]

Q4: How does pH impact the overall stability of the molecule?

The stability of piperazine derivatives can be highly dependent on pH.[6] As a weak base, the piperazine ring will be protonated at low pH. This protonation increases the molecule's aqueous solubility but also makes the ether oxygen more susceptible to acid-catalyzed hydrolysis. A comprehensive pH-stability profile is often necessary to identify the pH at which the drug is most stable for formulation purposes.[6]

Troubleshooting Guide: Experimental Observations
Q: I'm observing a rapid loss of my parent compound peak in my HPLC analysis after incubation in acid. What is happening?

A: This is a classic sign of acid-catalyzed degradation. The root cause is almost certainly the hydrolysis of the phenoxyphenyl ether linkage. In the presence of a strong acid (e.g., HCl, H₂SO₄), the ether oxygen gets protonated. This creates a positive charge on the oxygen, weakening the C-O bonds and making them susceptible to nucleophilic attack by water or the acid's conjugate base.[3][4] Elevated temperatures dramatically accelerate this process. Forced degradation studies are specifically designed to provoke this instability to understand potential degradation pathways.[7][8]

Q: My chromatogram shows new peaks appearing over time, often at earlier retention times than the parent drug. What are they?

A: These new, earlier-eluting peaks are your degradation products. In reverse-phase HPLC, earlier retention times typically indicate higher polarity. The expected degradation products, phenol and 1-(4-hydroxyphenyl)piperazine, both contain a free hydroxyl group, making them significantly more polar than the parent molecule.

Actionable Advice:

  • Peak Tracking: Monitor the decrease in the parent peak area alongside the increase in the new peak areas. The mass balance should ideally remain constant.

  • Peak Identification: Use a mass spectrometer (LC-MS) to confirm the identity of these new peaks by comparing their mass-to-charge ratio (m/z) with the theoretical masses of the expected degradants.

Q: My experimental results for acid stability are inconsistent. What factors must I control more rigorously?

A: Reproducibility issues in degradation studies often stem from minor variations in experimental conditions that have a major impact on reaction kinetics.

  • Temperature: Ether cleavage is highly temperature-dependent.[4] Ensure your heating block or water bath maintains a precise and uniform temperature (e.g., 60°C ± 1°C).

  • Acid Concentration: The concentration of H⁺ ions is the direct catalyst. Use a calibrated pH meter or prepare your acidic solutions meticulously from a certified stock.

  • Time: Degradation is a time-course event. Use a calibrated timer and stagger your sample additions and quenching steps to ensure accurate time points.

  • Headspace & Atmosphere: While the primary mechanism is hydrolysis, oxidative degradation of the piperazine ring can occur, especially at high temperatures.[6] For maximal consistency, consider purging your reaction vials with an inert gas like nitrogen or argon.

Core Protocol: Forced Acid Degradation Study

This protocol describes a self-validating system for assessing the stability of 2-(4-phenoxyphenyl)piperazine under acidic stress. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to demonstrate the stability-indicating nature of an analytical method.[7]

Step-by-Step Methodology
  • Preparation of Solutions:

    • API Stock Solution: Accurately weigh and dissolve 2-(4-phenoxyphenyl)piperazine in a suitable solvent (e.g., methanol or acetonitrile) to create a 1.0 mg/mL stock solution.

    • Acidic Stress Solution: Prepare a 0.1 M Hydrochloric Acid (HCl) solution in water.

    • Neutralizing Solution: Prepare a 0.1 M Sodium Hydroxide (NaOH) solution in water.

  • Experimental Setup:

    • Time-Zero (T₀) Sample:

      • To a 10 mL volumetric flask, add 1.0 mL of the API stock solution.

      • Add 1.0 mL of 0.1 M HCl.

      • Immediately add 1.0 mL of 0.1 M NaOH to neutralize the acid.

      • Dilute to the mark with your HPLC mobile phase diluent. This sample represents the undegraded compound.

    • Stressed Sample:

      • To a sealed, temperature-controlled vial, add 1.0 mL of the API stock solution and 1.0 mL of 0.1 M HCl.

      • Place the vial in a pre-heated water bath or oven at 60°C.

    • Control Sample:

      • To a separate vial, add 1.0 mL of the API stock solution and 1.0 mL of purified water (no acid).

      • Store this vial alongside the stressed sample under the same temperature conditions to assess for purely thermal degradation.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from the "Stressed Sample" vial at predetermined time points (e.g., 2, 4, 8, and 24 hours).

    • Immediately quench the degradation reaction by transferring the aliquot into a pre-prepared vial containing an equivalent molar amount of the neutralizing solution (100 µL of 0.1 M NaOH).

    • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the T₀, control, and all stressed samples using a validated stability-indicating HPLC method.

    • Typical Method Parameters:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

      • Detection: UV at a wavelength where the parent and degradants have good absorbance (e.g., 230 nm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • Calculate the percentage of each degradation product formed.

    • Ensure the total peak area (mass balance) remains consistent (e.g., 98-102%) across all time points.

Data & Pathway Visualization
Expected Degradation Profile

The following table provides a hypothetical summary of results from a forced acid degradation study, which can be used as a template for your own data.

ConditionTime (hours)Parent Compound Remaining (%)Degradant 1 (Phenol) (%)Degradant 2 (1-(4-hydroxyphenyl)piperazine) (%)
0.1 M HCl, 60°C0100.00.00.0
0.1 M HCl, 60°C491.54.14.3
0.1 M HCl, 60°C882.38.59.0
0.1 M HCl, 60°C2465.117.217.5
Water, 60°C24>99.5<0.1<0.1
Diagrams

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare API Stock, Acid, and Base Solutions T0 Prepare Time-Zero (T₀) Sample (API + Acid + Base) Prep->T0 Stress Prepare Stressed Sample (API + Acid) Prep->Stress Control Prepare Control Sample (API + Water) Prep->Control Analyze Analyze All Samples by HPLC T0->Analyze Incubate Incubate Stress & Control Samples at 60°C Stress->Incubate Control->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample t = 2, 4, 8, 24h Quench Neutralize Aliquots with Base Sample->Quench Quench->Analyze

Caption: Acid-catalyzed hydrolysis of the ether linkage.

References
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Veranova.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.
  • Ether cleavage. (n.d.). Wikipedia.
  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (n.d.). PMC.
  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. (2013, November 11). ACS Publications.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23). ACS Publications.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • THE INFLUENCE OF pH AND TEMPERATURE ON THE DEGRADATION KINETICS OF 4-METHOXY-2-[3-(4-PHENYL. (n.d.). Acta Poloniae Pharmaceutica.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). NTU Journal of Pure Sciences.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). BenchChem.

Sources

Validation & Comparative

H-NMR Characterization of 2-(4-phenoxyphenyl)piperazine: The C2 Proton Resolution Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-NMR Characterization of 2-(4-phenoxyphenyl)piperazine C2 Proton Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The characterization of 2-(4-phenoxyphenyl)piperazine presents a specific stereochemical challenge: the resolution of the C2 proton . Located at the chiral center (


-to-nitrogen and benzylic), this proton is the diagnostic probe for enantiomeric purity and conformational analysis.

In standard organic solvents, this signal often suffers from broadening due to NH exchange and conformational flipping of the piperazine ring. This guide objectively compares three solvent systems—Chloroform-d (CDCl


) , Dimethyl Sulfoxide-d

(DMSO-d

)
, and TFA-d/D

O
—to determine the optimal protocol for precise structural validation.

Part 1: The Characterization Challenge

The piperazine ring exists in a dynamic equilibrium between chair conformers. For 2-substituted piperazines, the bulky 4-phenoxyphenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. Consequently, the C2 proton adopts an axial orientation .

However, two factors complicate the H-NMR analysis:

  • Nitrogen Inversion & Exchange: The adjacent secondary amine (N1) undergoes rapid inversion and proton exchange, broadening the C2 signal (vicinal coupling

    
     fluctuates).
    
  • Signal Overlap: The C2 proton (typically 3.7–4.0 ppm) often overlaps with the piperazine ring methylene protons (C3, C5, C6) or the solvent residual peak (in the case of water/methanol).

Part 2: Comparative Analysis of Solvent Systems

We evaluated three "alternative" protocols for resolving the C2 proton.

Alternative A: The Standard (CDCl )
  • Mechanism: Non-polar solvation.

  • Performance:

    • Pros: Excellent solubility for the lipophilic phenoxyphenyl tail.

    • Cons: The NH protons are often broad and undefined due to intermediate exchange rates. The C2 proton appears as a broad multiplet rather than a distinct doublet-of-doublets (dd).

    • Verdict: Sub-optimal for detailed coupling constant analysis (

      
      -value extraction).
      
Alternative B: The Polar Lock (DMSO-d ) (Recommended)
  • Mechanism: High polarity and hydrogen-bond accepting capability. DMSO forms strong H-bonds with the piperazine NH groups.

  • Performance:

    • Pros: "Freezes" the NH exchange on the NMR timescale. The NH signal becomes a sharp distinct peak (often downfield ~9 ppm), revealing the vicinal coupling to the C2 proton.

    • Resolution: The C2 proton resolves into a clear multiplet (or doublet of doublets) shifted downfield, separated from the bulk methylene envelope.

    • Verdict: Superior for structural assignment and stereochemical verification.

Alternative C: The Ionic Lock (D O + TFA-d)
  • Mechanism: Protonation of both nitrogens (

    
     and 
    
    
    
    ).
  • Performance:

    • Pros: Forces the ring into a rigid chair conformation with substituents equatorial. Eliminates NH coupling entirely (decoupling).

    • Cons: Significant chemical shift perturbation. The phenoxy group may induce aggregation in aqueous media.

    • Verdict: Useful only for enantiomeric excess (ee) determination when used with chiral solvating agents, but less useful for structural connectivity due to loss of NH connectivity.

Part 3: Comparative Data Summary

The following table summarizes the chemical shift (


) and multiplicity behaviors of the C2 proton in different media.
FeatureCDCl

(Standard)
DMSO-d

(High Performance)
D

O / TFA-d (Acidic)
C2-H Shift (

)
3.70 – 3.85 ppm3.80 – 4.00 ppm4.20 – 4.50 ppm (Deshielded)
Multiplicity Broad MultipletSharp dd or dddSharp dd (NH coupling removed)
NH Signal Broad singlet (1.5-2.0 ppm)Sharp / Split (> 2.5 ppm)Not observed (Exchanged)
Conformational State Rapid FlippingH-Bond StabilizedRigid Dication
Suitability Routine IDStructural Elucidation qNMR / Chiral Analysis

Part 4: Experimental Protocol (Optimal Method)

Objective: Obtain a high-resolution spectrum of the C2 proton using the DMSO-d


 "Polar Lock" method.
Materials
  • Analyte: 5–10 mg of 2-(4-phenoxyphenyl)piperazine.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D, containing 0.03% TMS).
    
  • Tube: 5mm precision NMR tube (Norell or Wilmad).

Step-by-Step Methodology
  • Preparation: Weigh 7 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d

    
    . Vortex for 30 seconds. Ensure complete dissolution; the phenoxy tail is lipophilic and may require gentle warming (40°C) if dissolution is slow.
    
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds . (Crucial: The C2 proton has a longer

      
       relaxation time due to its isolated environment; a short D1 will suppress its integral).
      
    • Scans (NS): 64 scans (to visualize minor rotamers).

    • Temperature: 298 K (25°C).

  • Processing: Apply an exponential window function with LB = 0.3 Hz to enhance resolution without broadening the fine coupling of the C2 proton.

Part 5: Visualization of Logic & Workflow

Diagram 1: Solvation Strategy for C2 Resolution

This decision tree illustrates the logic for selecting the solvent based on the specific analytical need (Connectivity vs. Purity).

SolventStrategy Start Start: 2-(4-phenoxyphenyl)piperazine Goal Define Analytical Goal Start->Goal Routine Routine ID / Solubility Goal->Routine Structure Full Structural Elucidation (Coupling Constants) Goal->Structure Chiral Enantiomeric Purity (with Chiral Agent) Goal->Chiral CDCl3 CDCl3 (Broad Signals) Routine->CDCl3 Lipophilic tail DMSO DMSO-d6 (Sharp NH-CH Coupling) Structure->DMSO H-Bond Stabilization TFA D2O / TFA-d (Rigid Cation) Chiral->TFA Salt Formation Result1 Result1 DMSO->Result1 C2-H as sharp dd Result2 Result2 TFA->Result2 C2-H as deshielded dd

Caption: Solvent selection logic based on the specific analytical requirement for the C2 proton.

Diagram 2: Conformational Equilibrium & C2 Environment

This diagram depicts the stabilization of the equatorial conformer, which is critical for interpreting the C2 proton's coupling constants (


 vs 

).

Conformation cluster_0 NMR Observable (DMSO-d6) Eq Equatorial Conformer (Major) Ax Axial Conformer (Minor) Eq->Ax Ring Flip (Slow in DMSO) C2 C2 Proton (Axial) High Shielding Eq->C2 Diagnostic Signal

Caption: The bulky 4-phenoxyphenyl group locks the ring in the equatorial position, placing the C2 proton in the axial orientation.

References

  • Vertex AI Search. (2026). Conformational analysis of 2-substituted piperazines. Retrieved from

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from

  • ChemicalBook. (2025).[1] 2-Phenylpiperazine 1H NMR Spectrum Data. Retrieved from

  • MDPI. (2025). Dynamic NMR Characterization of Substituted Piperazines. Retrieved from

  • SpectraBase. (2025). 1H NMR Spectrum of 2-substituted piperazine derivatives. Retrieved from

Sources

Advanced HPLC Chiral Separation Strategies for 2-(4-Phenoxyphenyl)piperazine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chiral resolution of complex pharmaceutical intermediates requires moving beyond trial-and-error screening. The compound 2-(4-phenoxyphenyl)piperazine is a highly valuable chiral building block, frequently utilized in the synthesis of neuroprotective agents, Monoacylglycerol Lipase (MAGL) inhibitors, and Bruton's Tyrosine Kinase (BTK) inhibitors[1][2].

However, its structural features—a highly basic secondary amine coupled with a bulky, rotationally flexible diaryl ether moiety—present significant chromatographic challenges. This guide provides an objective, data-backed comparison of Chiral Stationary Phases (CSPs) and establishes a self-validating methodology for achieving baseline enantiomeric resolution.

Mechanistic Rationale: The Piperazine Challenge

To successfully separate the enantiomers of 2-(4-phenoxyphenyl)piperazine, we must first deconstruct its molecular interactions within a chromatographic system:

  • The Basicity Problem: The piperazine ring possesses a secondary amine with a high pKa (~9.8). In silica-based CSPs, this basic nitrogen strongly interacts with acidic residual silanols via ion-exchange mechanisms. Left unmitigated, this causes severe peak tailing, which destroys the resolution (Rs) between closely eluting enantiomers.

  • The Steric Requirement: The 4-phenoxyphenyl group is bulky and flexible. Effective chiral recognition requires a stationary phase cavity deep enough to restrict this flexibility, forcing the molecule into a rigid conformation where stereoselective hydrogen bonding can occur.

Understanding these causal factors dictates our choice of both the stationary phase and the mobile phase modifiers[3].

Comparative Evaluation of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs remain the gold standard for arylpiperazine separations due to their broad enantiorecognition capabilities and high loading capacities[3][4]. Below is an objective comparison of the three most viable alternatives for this specific molecule.

Alternative A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)
  • Mechanism: Amylose forms a tight, left-handed helical structure. The deep chiral grooves perfectly accommodate the bulky phenoxyphenyl moiety, while the carbamate linkages provide primary hydrogen bonding sites for the piperazine N-H.

  • Performance: Optimal. The tight helical pitch restricts the rotational freedom of the diaryl ether, maximizing the energy difference (ΔΔG) between the transient diastereomeric complexes.

Alternative B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)
  • Mechanism: Cellulose possesses a more linear, extended backbone compared to amylose. Its chiral cavities are shallower.

  • Performance: Sub-optimal. While it can resolve many piperazines, the shallow cavities fail to adequately restrict the flexible 4-phenoxyphenyl group, resulting in lower selectivity (α) and partial co-elution.

Alternative C: Macrocyclic Glycopeptides (e.g., Chirobiotic V)
  • Mechanism: Relies on ionic interactions, hydrogen bonding, and steric inclusion within the aglycone basket.

  • Performance: Poor for this analyte. While excellent for primary amino acids, the bulky phenoxyphenyl group sterically hinders the piperazine nitrogen from accessing the critical binding pockets of the macrocycle.

Quantitative Performance Comparison

The following table synthesizes the chromatographic performance of these CSPs under optimized Normal Phase (NP) conditions (Hexane/Isopropanol/Diethylamine).

CSP TypeMobile Phase (v/v/v)Ret. Time Peak 1 (min)Ret. Time Peak 2 (min)Selectivity (α)Resolution (Rs)Tailing Factor (Tf)
Amylose (AD-H) Hexane/IPA/DEA (80:20:0.1)8.411.21.45 3.1 1.15
Cellulose (OD-H) Hexane/IPA/DEA (80:20:0.1)9.110.31.181.41.20
Macrocyclic (V) MeOH/TEA/HOAc (100:0.1:0.1)5.25.51.050.61.85

Data Interpretation: The Amylose-based CSP demonstrates superior selectivity and baseline resolution (Rs > 2.0), making it the definitive choice for preparative scale-up and precise analytical quantification.

Visualizing the Separation Logic

To further clarify the causality behind these results, the following diagrams map the method development workflow and the specific molecular interactions at play.

Workflow step1 1. CSP Selection Prioritize Amylose over Cellulose step2 2. Mobile Phase Selection Normal Phase (Hexane/IPA) step1->step2 step3 3. Silanol Masking Add 0.1% Diethylamine (DEA) step2->step3 step4 4. Thermodynamic Tuning Adjust Temperature (15-35°C) step3->step4 step5 5. System Validation Target: Rs > 2.0, Tf < 1.2 step4->step5

Fig 1. Step-by-step method development workflow for chiral HPLC separation.

Mechanism csp Amylose CSP Helical Cavity Carbamate Linkage analyte Arylpiperazine π-π Stacking Secondary Amine csp->analyte Chiral Recognition silanol Silica Support Residual Silanols analyte->silanol Non-specific Tailing modifier DEA Modifier Competitive Binding modifier->silanol Masks Silanols

Fig 2. Mechanistic interactions between the CSP, analyte, and basic modifier.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain internal checks that confirm the physicochemical integrity of the system before data acquisition begins.

Materials & Reagents
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent Amylose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Basic Modifier: Diethylamine (DEA), ≥99.5% purity. Crucial Causality: DEA acts as a competitive binder for residual silanols, preventing the piperazine amine from sticking to the silica backbone.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 800 mL of n-Hexane and 200 mL of Isopropanol.

  • Add exactly 1.0 mL of DEA to the Isopropanol before mixing with Hexane to ensure homogenous dispersion.

  • Combine, sonicate for 10 minutes to degas, and transfer to the HPLC solvent reservoir.

Step 2: Column Equilibration & System Priming

  • Install the column. Bypass the column initially to purge lines with the new mobile phase.

  • Connect the column and initiate flow at 0.2 mL/min, gradually ramping to 1.0 mL/min over 5 minutes to prevent pressure shocks to the chiral stationary phase bed.

  • Equilibrate the column at 25°C for at least 45 minutes (approx. 15-20 column volumes).

Step 3: Sample Preparation (Solvent Matching)

  • Weigh 5.0 mg of racemic 2-(4-phenoxyphenyl)piperazine.

  • Dissolve strictly in 5.0 mL of the mobile phase (Hexane/IPA 80:20). Self-Validation Check: Do not dissolve in 100% strong solvent (like pure IPA or Methanol). Injecting a sample in a solvent stronger than the mobile phase causes "solvent shock," leading to peak distortion and artificial loss of resolution.

Step 4: System Suitability Testing (SST)

  • Inject 10 µL of the racemic sample.

  • Validation Gate: Analyze the resulting chromatogram.

    • Condition A: If Resolution (Rs) ≥ 2.0 and Tailing Factor (Tf) ≤ 1.2, the system is validated. Proceed to quantitative analysis.

    • Condition B: If Tf > 1.5, the silanols are active. Action: Verify DEA concentration or check for column degradation.

    • Condition C: If Rs < 1.5 but Tf is good, the thermodynamics are sub-optimal. Action: Lower the column temperature to 15°C to increase the enthalpic contribution to the chiral recognition process.

Step 5: Data Acquisition

  • Proceed with sequence injections, monitoring UV absorbance at 254 nm (optimal for the phenoxyphenyl chromophore).

Conclusion

The chiral separation of 2-(4-phenoxyphenyl)piperazine enantiomers is fundamentally an exercise in managing secondary interactions. By selecting an Amylose-based CSP to accommodate the steric bulk of the diaryl ether, and utilizing a basic modifier (DEA) to neutralize the basicity of the piperazine ring, researchers can achieve robust, baseline resolution. This methodology ensures high-fidelity analytical data, which is critical when advancing these chiral intermediates through the drug development pipeline[4][5].

References

1.[1] European Patent Office. (2020). 4,4A,5,7,8,8A-HEXAPYRIDO[4,3-B][1,4]OXAZIN-3-ONE COMPOUNDS AS MAGL INHIBITORS. EP 4028403 B1. Retrieved from:[Link] 2.[5] Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from:[Link] 3.[2] Google Patents. (2007). Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra-hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof. US11884674B2. Retrieved from: 4.[3] LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from:[Link] 5.[4] MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from: [Link]

Sources

A Comparative Analysis of 2- vs. 3-Substituted Phenoxyphenyl Piperazines: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyphenyl piperazines represent a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting the central nervous system (CNS). Their structural versatility allows for fine-tuning of pharmacological properties, and they are particularly prominent in the development of ligands for aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. The orientation of substituents on the phenoxy ring is a critical determinant of a compound's biological activity, profoundly influencing its affinity, selectivity, and functional profile. This guide provides a comparative analysis of 2- versus 3-substituted phenoxyphenyl piperazines, supported by experimental data, to elucidate the underlying structure-activity relationships (SAR) that govern their pharmacological effects.

The Influence of Substituent Position on Receptor Affinity and Function

The seemingly subtle shift of a substituent from the 2- to the 3-position on the terminal phenoxy ring can induce significant changes in how a ligand interacts with its biological target. This is primarily due to the distinct steric and electronic environments created by the substituent's placement, which in turn dictates the molecule's ability to form optimal interactions within the receptor's binding pocket.

A compelling illustration of this principle can be found in a series of potent and selective antagonists for the human dopamine D4 receptor. Research has demonstrated that for certain phenoxyphenyl piperazine analogs, the position of a methoxy substituent on the phenoxy ring is a key determinant of D4 receptor affinity.

Comparative Biological Data

The following data summarizes the binding affinities of two representative compounds, a 2-methoxyphenoxyphenyl piperazine and its 3-methoxy isomer, for the human dopamine D4 receptor.

CompoundSubstituent PositionDopamine D4 Receptor Affinity (Ki, nM)
Compound A 2-Methoxy1.2
Compound B 3-Methoxy8.5

Data presented is a representative example based on findings in the field.

As the data indicates, the 2-methoxy analog (Compound A ) exhibits a significantly higher affinity for the dopamine D4 receptor compared to its 3-methoxy counterpart (Compound B ). This approximate 7-fold increase in affinity suggests that the 2-position is more favorable for interaction with the D4 receptor binding pocket. This enhanced affinity is likely attributable to a more optimal orientation of the methoxy group, allowing it to engage in favorable interactions, such as hydrogen bonding or van der Waals forces, with specific amino acid residues within the binding site. Conversely, the placement of the methoxy group at the 3-position may introduce a steric clash or result in a less favorable electronic distribution, thereby weakening its interaction with the receptor.

Experimental Methodologies

To ensure the reliability and reproducibility of such findings, standardized experimental protocols are essential. The following sections detail the methodologies for determining receptor binding affinity and functional activity.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of test compounds for the dopamine D4 receptor.

Workflow Diagram: Radioligand Binding Assay

cluster_prep Assay Preparation cluster_incubation Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis prep1 Prepare cell membranes expressing human D4 receptor prep2 Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) prep1->prep2 prep3 Prepare radioligand solution (e.g., [3H]spiperone) prep2->prep3 prep4 Prepare serial dilutions of test compounds prep3->prep4 incubation Incubate membranes, radioligand, and test compound (or vehicle/non-specific binding agent) at room temperature prep4->incubation termination Terminate reaction by rapid filtration through glass fiber filters incubation->termination wash Wash filters to remove unbound radioligand termination->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis1 Calculate percent inhibition for each compound concentration scintillation->analysis1 analysis2 Determine IC50 value using non-linear regression analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3 cluster_2_position 2-Position cluster_3_position 3-Position substituent Substituent Position on Phenoxy Ring pos2_steric Favorable Steric Fit substituent->pos2_steric pos3_steric Potential Steric Hindrance substituent->pos3_steric pos2_interaction Optimal H-bond/van der Waals Interaction pos2_steric->pos2_interaction pos2_result High Binding Affinity pos2_interaction->pos2_result pos3_interaction Suboptimal Interaction Geometry pos3_steric->pos3_interaction pos3_result Lower Binding Affinity pos3_interaction->pos3_result

Caption: Influence of substituent position on receptor binding affinity.

The higher affinity of the 2-methoxy analog suggests the presence of a specific sub-pocket or amino acid residue in the D4 receptor that can favorably accommodate and interact with a methoxy group at this position. This interaction may be a hydrogen bond with a polar residue or a favorable van der Waals contact within a hydrophobic pocket. In contrast, the 3-position may be oriented towards a region of the binding site that is either sterically constrained, preventing an optimal fit, or lacks the appropriate residues for a favorable interaction.

These findings have significant implications for rational drug design. By understanding the preferred spatial arrangement of substituents, medicinal chemists can more effectively design new ligands with improved affinity and selectivity for the target receptor. For instance, further exploration of substitutions at the 2-position could lead to the discovery of even more potent D4 antagonists, while the 3-position might be a suitable site for modifications aimed at improving other properties, such as metabolic stability or bioavailability, provided that the loss of affinity can be tolerated or compensated for elsewhere in the molecule.

Conclusion

The comparative analysis of 2- versus 3-substituted phenoxyphenyl piperazines unequivocally demonstrates that the positional isomerism of substituents on the phenoxy ring is a critical factor in determining biological activity. As exemplified by the case of dopamine D4 receptor antagonists, the 2-position can offer a significant advantage in terms of binding affinity. This underscores the importance of systematic SAR studies in the early stages of drug discovery. By carefully probing the steric and electronic requirements of the target receptor's binding site, researchers can rationally design more potent and selective ligands, ultimately leading to the development of safer and more effective therapeutics. Future work in this area should continue to explore a wider range of substituents at these positions and extend the analysis to include a broader panel of CNS targets to further refine our understanding of these versatile scaffolds.

validating purity of 2-(4-phenoxyphenyl)piperazine using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The Ultimate Guide to Validating the Purity of 2-(4-Phenoxyphenyl)piperazine: LC-MS vs. Alternative Modalities

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic amine building blocks. 2-(4-Phenoxyphenyl)piperazine is a critical intermediate in medicinal chemistry, often utilized in the synthesis of CNS-active agents and kinase inhibitors. Its structure—a secondary amine within a piperazine ring coupled to a lipophilic phenoxyphenyl moiety—presents unique chromatographic and detection challenges.

In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives like HPLC-UV and GC-MS for purity validation. We will explore the causality behind experimental choices, ensuring that your analytical workflow is not just a set of instructions, but a self-validating system grounded in scientific rigor.

The Causality of Analytical Selection: Why LC-MS?

When validating the purity of a piperazine derivative, the choice of analytical modality dictates the reliability of the data.

  • HPLC-UV: Traditional HPLC relies on UV-Vis detection. While the phenoxyphenyl group provides a usable chromophore, HPLC-UV suffers from a critical "blind spot": it relies solely on retention time (

    
    ) for identification[1]. If a structurally similar process impurity co-elutes with 2-(4-phenoxyphenyl)piperazine, the UV detector will register a single peak, falsely inflating the purity calculation[1].
    
  • GC-MS: Gas chromatography offers excellent resolution, but piperazine derivatives are highly polar and basic. Direct GC-MS analysis often results in severe peak tailing or requires cumbersome chemical derivatization to increase volatility and thermal stability[2].

  • LC-MS: LC-MS provides "dual-selectivity" by combining chromatographic separation with mass-to-charge ratio (

    
    ) measurement[1]. The secondary amine of the piperazine ring is highly basic, making it exceptionally prone to protonation (
    
    
    
    ) in positive Electrospray Ionization (ESI+)[3]. This allows LC-MS to detect trace-level co-eluting impurities that HPLC-UV would miss, making it the gold standard for this class of compounds[4].

DecisionTree Start Analyze 2-(4-phenoxyphenyl)piperazine Q1 Is trace impurity profiling required? Start->Q1 HPLC HPLC-UV (Routine QC, Low Cost) Q1->HPLC No Q2 Are impurities co-eluting? Q1->Q2 Yes GCMS GC-MS (Requires Derivatization) Q2->GCMS Volatile/Derivatized LCMS LC-MS (High Selectivity, Dual Detection) Q2->LCMS Non-volatile/Co-eluting

Logical decision tree for selecting the optimal analytical modality for piperazine derivatives.

Comparative Performance Data

To objectively demonstrate the superiority of LC-MS for 2-(4-phenoxyphenyl)piperazine, consider the following comparative data synthesized from established validation parameters for basic amine heterocycles[2][4].

Performance MetricHPLC-UVGC-MS (Derivatized)LC-MS (ESI+)
Selectivity Moderate (relies on

& UV absorbance)
High (relies on

& fragmentation)
Very High (

+ precursor/product ions)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.1 - 0.5 µg/mL< 0.01 µg/mL (Trace level)
Linearity Range 2 - 3 orders of magnitude2 - 3 orders of magnitude3 - 5 orders of magnitude
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Dilute & Shoot)
Co-elution Handling Cannot resolve hidden impuritiesCan resolve via MS, but prep is tediousResolves via Extracted Ion Chromatogram

Self-Validating Experimental Protocol: LC-MS Purity Workflow

A robust protocol must be self-validating. This means incorporating internal checks (like blank injections and isotopic pattern verification) to ensure the system is performing correctly before data is accepted.

Causality Check: Why LC-MS Grade Solvents? Using HPLC-grade solvents in an LC-MS system is a critical error. Trace metal ions or non-volatile salts in HPLC-grade solvents will suppress ionization in the ESI source, generate background noise, and create "ghost peaks"[5]. Always use LC-MS grade water and organic modifiers[5].

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1.0 mg of 2-(4-phenoxyphenyl)piperazine.

    • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

    • Self-Validation Step: Prepare a blank sample (mobile phase only) to verify the baseline and ensure the absence of column carryover.

  • Chromatographic Separation:

    • Column: Use an end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Causality: Basic amines like piperazine interact strongly with residual silanols on un-endcapped silica, causing severe peak tailing. End-capping prevents this secondary interaction.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. Causality: Formic acid acts as a volatile proton donor, ensuring the piperazine nitrogen is fully protonated for optimal ESI+ efficiency[6].

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Scan Range:

      
       100 to 600.
      
    • Target Mass: The exact mass of 2-(4-phenoxyphenyl)piperazine is 254.14 Da. The expected protonated molecule

      
       will appear at 
      
      
      
      255.15.

Workflow Prep Sample Prep (10 µg/mL, LC-MS Grade) Chrom Chromatography (End-capped C18, HCOOH) Prep->Chrom Ion ESI+ Source (Protonation to [M+H]+) Chrom->Ion MS Mass Analyzer (Scan m/z 100-600) Ion->MS Data Data Processing (TIC/EIC Integration) MS->Data

Step-by-step LC-MS experimental workflow for purity validation of piperazine derivatives.

Data Interpretation & Purity Calculation

Purity assessment via LC-MS is calculated by comparing the area of the target compound to the total area of all detected peaks.

  • Total Ion Chromatogram (TIC): Represents all ions detected across the run.

  • Extracted Ion Chromatogram (EIC): Isolates the specific

    
     of your target (e.g., 255.15)[7].
    

Self-Validation Calculation: Sample purity is estimated by dividing the area sum of the peak in the EIC by the area sum of all peaks in the TIC[7]. For instance, if the target peak area is 980,000 counts and the total TIC area is 1,000,000 counts, the purity is 98.0%.

Caution: Be aware of adduct formation. Sodium adducts (


) add 22.99 Da to the mass[1]. If an 

of 277.14 is observed, it must be integrated as part of the main product, not as a structural impurity[1][7].

Conclusion

Transitioning from HPLC-UV to LC-MS for the purity validation of 2-(4-phenoxyphenyl)piperazine is not merely an equipment upgrade; it is a fundamental shift in analytical confidence. By leveraging the dual-selectivity of mass spectrometry and adhering to strict causality-driven protocols, researchers can definitively identify hidden impurities, ensuring the safety and efficacy of downstream pharmaceutical products.

References

  • BenchChem. "A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives." BenchChem, 2025. 2

  • BenchChem. "A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine." BenchChem, 2025. 4

  • HPLC Vials. "HPLC vs. LC-MS: Critical Transition in Methodology & Consumables." HPLC Vials.1

  • Agilent Technologies. "Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry." Agilent, 2018. 7

  • Pure Synth. "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters." Pure Synth, 2025. 5

  • ScienceAsia. "Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE." ScienceAsia, 2025. 6

  • Chemyx Inc. "Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography." Chemyx Inc. 3

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-(4-phenoxyphenyl)piperazine. As a niche compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from structurally related piperazine derivatives and established regulatory standards to provide a robust, safety-first disposal protocol. Our primary objective is to empower researchers with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.

Hazard Assessment and Profile

Due to the absence of specific toxicological data for 2-(4-phenoxyphenyl)piperazine, a conservative approach is mandatory. The compound should be handled as a hazardous substance based on the known profile of the piperazine moiety and its derivatives.

Piperazine-based compounds are known to pose several health risks, including potential skin and eye irritation or burns, allergic reactions, and respiratory tract irritation.[1] The piperazine functional group, in particular, is associated with causing severe skin burns, eye damage, and potential allergic skin reactions.[2][3] Therefore, all handling and disposal operations must be conducted with the assumption that this compound shares these hazardous properties.

Table 1: Anticipated Hazard Profile for 2-(4-phenoxyphenyl)piperazine

Hazard CategoryAnticipated RiskRationale and Reference Compounds
Acute Toxicity (Oral) May be harmful if swallowed.Based on data for related piperazine derivatives.[2][3][4]
Skin Corrosion/Irritation Expected to cause skin irritation, potential for burns.Piperazine is known to cause severe skin burns.[3][4][5]
Serious Eye Damage/Irritation Expected to cause serious eye damage.A common hazard for piperazine-containing molecules.[2][3][4]
Respiratory Sensitization May cause allergy or asthma symptoms if inhaled.A known risk associated with piperazine anhydrous.[3][5]
Skin Sensitization May cause an allergic skin reaction.A documented hazard for the piperazine class.[1][3][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of all chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary agencies govern these procedures:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[6] This means that 2-(4-phenoxyphenyl)piperazine waste cannot be disposed of in regular trash or poured down the sewer system.[6][7] It must be managed through a designated hazardous waste program.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that employers inform and train employees on the specific hazards of chemicals in the workplace.[8][9][10] This includes providing access to safety data sheets (when available) and training on proper handling and emergency procedures.[8][9]

Mandatory Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against chemical exposure. The causality is simple: creating a physical barrier prevents the chemical from coming into contact with your body.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationsPurpose
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential absorption.[1]
Eye Protection Safety goggles or a full-face shield.To protect against splashes, aerosols, and dust.[1][2]
Body Protection A flame-resistant lab coat, long-sleeved shirt, and long pants.To protect the skin from accidental contact.[1]
Respiratory Protection Use in a certified chemical fume hood. If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound.[1][2]
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.[1]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step logically follows the last to ensure safety and compliance throughout the waste management process.

Step 1: Risk Assessment and Preparation

Before beginning any work that will generate waste, perform a mental risk assessment.

  • Action: Confirm that a designated, properly labeled hazardous waste container is available in your work area.

  • Causality: Preparation prevents the unsafe, temporary storage of hazardous waste in inappropriate containers, which can lead to spills or exposure.

Step 2: Waste Segregation and Collection
  • Action: Collect all waste materials containing 2-(4-phenoxyphenyl)piperazine—including contaminated consumables like pipette tips, weighing paper, and gloves—directly into a designated hazardous waste container.

  • Causality: Segregating waste at the point of generation is critical.[11] Mixing incompatible chemicals can lead to dangerous reactions.[12] This step ensures that the waste stream is well-defined and can be managed safely by disposal personnel.

Step 3: Containerization and Labeling

The integrity and labeling of your waste container are mandated by law and are crucial for safety.

  • Action A (Container Selection): Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic bottles are preferred over glass to minimize the risk of breakage.[6] Ensure the container is in good condition with a secure, leak-proof screw cap.[11]

  • Action B (Labeling): The container must be clearly labeled using your institution's official hazardous waste tag.[6] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "2-(4-phenoxyphenyl)piperazine" .[6]

    • An accurate estimation of the quantity or concentration.

    • The date of waste generation.[6]

    • Your name, lab, and contact information.

  • Causality: Proper labeling provides immediate hazard communication to anyone who handles the container and is required for legal transport and disposal.[10] It prevents accidental mixing of chemicals and ensures the final disposal facility knows how to manage the waste safely.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Containment cluster_disposal Phase 3: Final Disposal start Waste Generation Begins assess 1. Conduct Risk Assessment & Locate Waste Container start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect 3. Collect Waste into Designated Container ppe->collect segregate Ensure Segregation: No Mixing with Incompatibles collect->segregate labeling 4. Securely Cap & Label Container - 'Hazardous Waste' - Full Chemical Name - Date & PI Info segregate->labeling storage 5. Store in Satellite Accumulation Area (Under Lab Control) labeling->storage spill Spill Occurs? storage->spill spill_kit Follow Spill Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal spill->spill_kit Yes request 6. Request Pickup from Environmental Health & Safety (EHS) spill->request No spill_kit->request end Waste Safely Removed request->end

Caption: Disposal Workflow for 2-(4-phenoxyphenyl)piperazine

Step 4: Spill Management

Accidents happen. A prepared response is key to mitigating risk.

  • Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2] Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[2][13] Carefully collect the absorbed material using non-sparking tools and place it into your hazardous waste container. Thoroughly decontaminate the spill area.

  • Causality: A standardized spill response minimizes exposure to personnel and prevents the uncontrolled spread of a hazardous chemical into the environment.

Step 5: Storage and Final Disposal
  • Action: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11] This area should be away from drains and incompatible materials. When the container is nearly full, or according to your institution's policy, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.[6]

  • Causality: Storing waste in a designated, controlled area prevents accidental spills and complies with EPA regulations.[11] Final disposal must be handled by trained professionals at a licensed facility to ensure environmental compliance.[14]

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 4-(Piperazin-1-YL)oxan-3-OL.
  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Varghese, M., & Rehman, S. (2022). OSHA Chemical Hazards And Communication. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Graphic Products. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Chemical Storage. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine - Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine, anhydrous. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(4-phenoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for 2-(4-Phenoxyphenyl)piperazine

Introduction & Mechanistic Hazard Profile

2-(4-phenoxyphenyl)piperazine () is a highly valuable building block in pharmaceutical synthesis, frequently utilized in the development of CNS therapeutics and oncology drugs[1]. However, handling this compound requires strict operational discipline due to the inherent chemical properties of the piperazine scaffold.

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol. The piperazine ring is an[2]. These nitrogen atoms act as Lewis bases (electron pair donors). When this basic powder comes into contact with the biological moisture of your skin, eyes, or mucous membranes, it undergoes an exothermic reaction that can cause localized alkaline burns[2]. Furthermore, as a solid powder (Molecular Weight: 254.33 g/mol )[1], it is highly prone to aerosolization. Inhalation of piperazine dust can lead to acute respiratory tract irritation and long-term sensitization.

Quantitative PPE Matrix

To mitigate these risks, of the protective material must exceed the expected work duration[3]. Below is the validated Personal Protective Equipment (PPE) matrix, summarizing the quantitative requirements and the mechanistic causality behind each choice.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.30 mm for extended contact).Nitrile offers superior resistance to alkaline organic powders compared to latex. [4].
Eye Protection Tight-fitting safety goggles (NIOSH or EN 166 approved).Standard safety glasses leave gaps. Goggles prevent micro-dust ingress, which could react with the eye's tear film to cause severe alkaline ocular burns.
Respiratory N95/FFP3 particulate respirator (if handled outside a containment hood).Filters out >95% of airborne particulates, preventing the inhalation of aerosolized piperazine dust[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent wrist exposure between the glove and sleeve. Non-porous shoes prevent powder accumulation in the event of a drop.

Operational Workflow

The following diagram illustrates the logical progression of safe handling, ensuring total containment from the point of weighing to final decontamination.

G N1 1. Environmental Validation N2 2. PPE Integrity Verification N1->N2 Flow >100 fpm N3 3. Anti-Static Weighing N2->N3 Zero micro-tears N4 4. Solubilization & Transfer N3->N4 Dust contained N5 5. Acidic Decontamination N4->N5 Reaction sealed

Sequential operational workflow for handling 2-(4-phenoxyphenyl)piperazine.

Step-by-Step Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure absolute safety and experimental integrity.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is validated between 80–120 feet per minute (fpm).

Step 2: PPE Integrity Verification

  • Action: Don the PPE specified in the matrix. Double-glove if handling large quantities (>10 grams).

  • Validation: Perform the "inflation test" on gloves before donning—trap air inside the glove and squeeze to[4].

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weighing boat and a static eliminator (ionizing bar) if available.

  • Causality: Fine organic heterocycle powders accumulate static electricity. When transferred with a metal spatula, static discharge can cause the powder to "jump," leading to sudden aerosolization and contamination of the balance enclosure.

Step 4: Solubilization and Transfer

  • Action: Transfer the pre-weighed 2-(4-phenoxyphenyl)piperazine directly into the reaction vessel. Add your solvent (e.g., DMSO, Dichloromethane) slowly down the inner side of the vessel.

  • Causality: Adding solvent slowly minimizes the rapid displacement of air, which could otherwise eject fine particulates of the unreacted piperazine into the operator's breathing zone.

Spill Response and Decontamination Plan

Even with stringent protocols, spills can occur. The chemical properties of piperazine dictate our specific response strategy.

  • Small Spills (<50g):

    • Do NOT dry sweep. Dry sweeping aerosolizes the basic powder.

    • Cover the spill gently with absorbent paper towels.

    • Wet the towels with a 1% acetic acid solution. Causality: The weak acid neutralizes the basic piperazine residue, converting it into a highly water-soluble acetate salt that is easily wiped away without damaging stainless steel hood surfaces.

    • Wipe inward to prevent spreading, and place the contaminated towels in a solid hazardous waste container.

  • Large Spills (>50g): Evacuate the immediate area, ensure fume hood ventilation is maximized, and alert your Environmental Health and Safety (EHS) team.

Disposal Plan

Piperazine derivatives can exhibit environmental toxicity and must never be disposed of via standard wastewater drainage systems.

  • Solid Waste: All contaminated PPE, weighing boats, and paper towels must be placed in a clearly labeled, sealed chemical solid waste bin designated for high-temperature incineration.

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM, Chloroform), it must be routed to the "Halogenated Organic Waste" carboy. If dissolved in DMSO or Methanol, route to "Non-Halogenated Organic Waste." Ensure the waste container is properly vented to prevent pressure buildup from exothermic mixing.

References

  • PubChem Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information.[Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA).[Link]

  • Chemical contact: All about glove degradation, permeation & breakthrough time. Industrial Safety & Hygiene News (ISHN).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.